molecular formula C40H76NO8P B1261804 1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine

1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine

Cat. No.: B1261804
M. Wt: 730.0 g/mol
InChI Key: GPWHCUUIQMGELX-SGZUMCNSSA-N
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Description

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which the acyl group at both positions 1 and 2 is (9E)-hexadecenoyl respectively. It has a role as a mouse metabolite.

Properties

IUPAC Name

[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWHCUUIQMGELX-SGZUMCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Molecular Weight and Analysis of 16:1 (Δ9-Trans) Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 16:1 (Δ9-Trans) Phosphatidylcholine (PC), a phospholipid incorporating the trans-fatty acid, palmitelaidic acid. We will dissect the molecular structure to precisely calculate its molecular weight, address the inherent ambiguity in its common nomenclature, and present a gold-standard analytical workflow for its empirical verification. This document is intended to serve as a foundational resource, blending theoretical chemical principles with practical, field-proven methodologies essential for researchers in lipidomics, membrane biology, and pharmaceutical development.

Introduction: The Significance of Isomerism in Phospholipids

Phosphatidylcholines (PC) are a primary class of phospholipids and are fundamental components of eukaryotic cell membranes.[1][2] Their structure consists of a glycerol backbone, a hydrophilic phosphocholine headgroup, and two hydrophobic fatty acid tails.[2][3] The specific identity of these fatty acid tails dictates the physicochemical properties of the phospholipid and, by extension, the biological membranes they constitute.

The nomenclature "16:1 (Δ9-Trans) PC" specifies that at least one of these fatty acid tails is palmitelaidic acid, a 16-carbon chain with one double bond in the trans configuration at the ninth carbon. Unlike their naturally abundant cis counterparts, trans fatty acids (TFAs) are most often formed during the industrial partial hydrogenation of vegetable oils.[4] TFAs integrated into phospholipids, such as 16:1 (Δ9-Trans) PC, adopt a more linear, rigid structure akin to saturated fatty acids.[4] This structural difference has profound biological implications, altering membrane fluidity, increasing affinity for cholesterol, and potentially reducing the activation of membrane-bound receptors.[4][5][6] An accurate understanding of the molecular weight of these specific lipids is therefore paramount for their precise quantification in complex biological and pharmaceutical systems.

Deciphering the Molecular Structure and Formula

The term "16:1 (Δ9-Trans) PC" can be ambiguous as it does not specify the fatty acid on the second position of the glycerol backbone. To provide a comprehensive analysis, this guide will consider two common, representative structures:

  • Symmetric PC: 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine, where both fatty acid tails are 16:1 (Δ9-Trans). This is often denoted as PC(16:1t/16:1t).

  • Asymmetric PC: 1-palmitoyl-2-palmitelaidoyl-sn-glycero-3-phosphocholine, a mixed-acyl phospholipid with a saturated 16:0 fatty acid (palmitic acid) and a 16:1 (Δ9-Trans) fatty acid. This is denoted as PC(16:0/16:1t).

The diagram below illustrates the fundamental components of an asymmetric 16:1 (Δ9-Trans) PC molecule.

G cluster_0 16:1 (Δ9-Trans) PC Structure cluster_1 sn-1 Position cluster_2 sn-2 Position cluster_3 sn-3 Position Glycerol Glycerol Backbone FA1 Palmitic Acid (16:0) - Saturated Tail - Glycerol->FA1 Ester Linkage FA2 Palmitelaidic Acid (16:1Δ9-Trans) - Trans-Unsaturated Tail - Glycerol->FA2 Ester Linkage Headgroup Phosphocholine - Polar Head Group - Glycerol->Headgroup Phosphoester Linkage

Caption: Molecular components of an asymmetric PC(16:0/16:1t).

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the masses of all atoms in the molecular formula, based on standard atomic weights.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999
PhosphorusP30.974
Case 1: Symmetric PC(16:1t/16:1t)

This molecule is an isomer of 1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine (the cis version). Isomers have identical molecular formulas and, therefore, identical molecular weights.

  • Component Formulas:

    • Two Palmitelaidic acid tails (C16H30O2): Lose one H2O per ester linkage. Contribution: 2 x (C16H29O) = C32H58O2

    • Glycerol backbone (C3H8O3): Loses two H and one OH. Contribution: C3H5O

    • Phosphocholine headgroup (C5H14NO4P): Loses one H. Contribution: C5H13NO4P

  • Total Molecular Formula: C40H76NO8P

  • Calculation:

    • C: 40 * 12.011 = 480.44 g/mol

    • H: 76 * 1.008 = 76.608 g/mol

    • N: 1 * 14.007 = 14.007 g/mol

    • O: 8 * 15.999 = 127.992 g/mol

    • P: 1 * 30.974 = 30.974 g/mol

  • Total Molecular Weight: 730.02 g/mol [7][8][9]

Case 2: Asymmetric PC(16:0/16:1t)

This molecule is an isomer of PC(16:0/16:1(9Z)).[10][11]

  • Component Formulas:

    • One Palmitic acid tail (C16H32O2): Contribution: C16H31O

    • One Palmitelaidic acid tail (C16H30O2): Contribution: C16H29O

    • Glycerol and Phosphocholine contribution remains the same.

  • Total Molecular Formula: C40H78NO8P[10]

  • Calculation:

    • C: 40 * 12.011 = 480.44 g/mol

    • H: 78 * 1.008 = 78.624 g/mol

    • N: 1 * 14.007 = 14.007 g/mol

    • O: 8 * 15.999 = 127.992 g/mol

    • P: 1 * 30.974 = 30.974 g/mol

  • Total Molecular Weight: 732.04 g/mol [12]

Phospholipid SpeciesCommon AbbreviationMolecular FormulaCalculated Molecular Weight ( g/mol )
1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholinePC(16:1t/16:1t)C40H76NO8P730.02
1-palmitoyl-2-palmitelaidoyl-sn-glycero-3-phosphocholinePC(16:0/16:1t)C40H78NO8P732.04

Gold-Standard Verification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While theoretical calculation provides the exact molecular mass, empirical verification is crucial for confirming the identity and purity of a compound in a real-world sample. The gold-standard technique for this is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Causality of Method Selection:

  • Chromatography (LC): LC is essential for separating the target analyte from a complex mixture, reducing a phenomenon known as ion suppression and allowing for more accurate detection and quantification.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating phospholipids into distinct classes based on the polarity of their headgroups.[14][15]

  • Ionization (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique that allows large, thermally fragile molecules like phospholipids to be ionized into the gas phase without significant fragmentation, preserving the parent molecule for initial mass detection (MS1).[13]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used for structural confirmation. The parent ion detected in MS1 is isolated, fragmented, and the resulting daughter ions are detected (MS2). This fragmentation pattern is a unique fingerprint that can confirm the identity of the headgroup and fatty acid tails.[13]

Experimental Workflow for Phospholipid Analysis

The following diagram outlines a typical workflow for the analysis of 16:1 (Δ9-Trans) PC from a biological matrix.

G cluster_workflow LC-MS/MS Workflow for PC Analysis Sample 1. Sample Collection (e.g., Plasma, Cells) Spike 2. Spike Internal Standards (e.g., Labeled PC) Sample->Spike Extract 3. Lipid Extraction (e.g., IPA Precipitation) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry Inject 5. HILIC-LC Separation Dry->Inject MS 6. ESI-MS/MS Detection (Positive Ion Mode for PC) Inject->MS Data 7. Data Processing (Peak Integration, Quantification) MS->Data Report 8. Report Results Data->Report

Caption: A standard workflow for quantitative phospholipid analysis.

Detailed Experimental Protocol

This protocol is a representative method adapted from established lipidomics procedures.[15][16][17]

1. Sample Preparation & Extraction:

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or cell lysate.
  • Spike the sample with 10 µL of an appropriate internal standard mixture (e.g., a deuterated or ¹³C-labeled PC standard). This is critical for correcting for sample loss during preparation and for variations in instrument response.
  • Add 200 µL of ice-cold isopropanol (IPA) to precipitate proteins.[15]
  • Vortex vigorously for 1 minute.
  • Incubate at 4°C for 2 hours to ensure complete protein precipitation.[15]
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]
  • Carefully transfer the supernatant containing the lipid extract to a clean glass vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: An ACQUITY UPLC I-Class System or equivalent.[15]
  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[15] This HILIC chemistry provides excellent separation of polar lipid classes.
  • Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium acetate.[17]
  • Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium acetate.[17]
  • Gradient: A suitable gradient from low %B to high %B to elute lipids by class.
  • MS System: A tandem quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
  • Ionization Mode: ESI Positive. Phosphatidylcholines ionize very efficiently as [M+H]⁺ or other adducts in positive mode.
  • MRM Transitions:
  • For PC analysis, a common precursor ion scan targets the phosphocholine headgroup fragment at m/z 184.07.
  • For specific quantification of PC(16:0/16:1t), the transition would be: Precursor Ion (m/z 732.5) -> Product Ion (m/z 184.1).

Conclusion

The molecular weight of 16:1 (Δ9-Trans) PC is precisely 730.02 g/mol for the symmetric di-acyl species and 732.04 g/mol for a common asymmetric species containing palmitic acid (16:0). This seemingly minor difference, arising from just two hydrogen atoms, underscores the necessity for high-resolution analytical techniques like LC-MS/MS to differentiate and accurately quantify specific phospholipid species. As the biological impact of dietary trans-fatty acids continues to be a focus of research, these fundamental molecular and analytical details provide the bedrock upon which reliable and reproducible science is built.

References

  • Fang, Z., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5282745, Palmitelaidic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6443788, 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. Available at: [Link]

  • Ivanova, P. T., et al. (2009). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in Molecular Biology. Available at: [Link]

  • Scent.vn. Palmitelaidic acid (CAS 10030-73-6): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • Viidanoja, J. (2018). Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Waters Corporation. LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Available at: [Link]

  • Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen. Available at: [Link]

  • Niu, S. L., et al. (2005). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. Biochemistry. Available at: [Link]

  • Niu, S. L., et al. (2005). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24779461, 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. Available at: [Link]

  • Niu, S. L., et al. (2005). Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs. PubMed. Available at: [Link]

  • LIPID MAPS. Structure Database - 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 52922440, 1-(9Z-hexadecenoyl)-2-hexadecanoyl-glycero-3-phosphocholine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24778764, PC(16:1(9Z)/16:1(9Z)). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134760016, Phosphatidylcholine 16:0-16:1. Available at: [Link]

  • LIPID MAPS. Structure Database - PC(16:0/18:1). Available at: [Link]

  • ResearchGate. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs | Request PDF. Available at: [Link]

  • Wikipedia. Phosphatidylcholine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134727003, Phosphatidylcholine 17:0-18:1/16:0-19:1. Available at: [Link]

  • Creative Biolabs. Phosphatidylcholine (PC). Available at: [Link]

  • LIPID MAPS. Structure Database - PC(16:1(9Z)/16:1(9Z)). Available at: [Link]

  • LIPID MAPS. Structure Database - LMGP02010009. Available at: [Link]

  • Wikipedia. Phosphorylcholine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5497103, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available at: [Link]

  • SLS Ireland. 16:1 (DELTA 9-TRANS) PC. Available at: [Link]

  • Avanti Polar Lipids. 16:1 (Δ9-Cis) PC. Available at: [Link]

Sources

The Biophysical Signature of trans-Unsaturated 16:1 Phospholipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The seemingly subtle change from a cis to a trans configuration in the unsaturated acyl chains of phospholipids has profound implications for the physical properties of lipid bilayers and, consequently, for cellular function. While naturally occurring unsaturated fatty acids predominantly exist in the cis isomeric form, the presence of trans-unsaturated fatty acids, including those with a 16:1 acyl chain (palmitoleate), has garnered significant attention in the fields of nutrition, cell biology, and drug development. This technical guide provides an in-depth exploration of the core physical properties of trans-unsaturated 16:1 phospholipids, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and investigate these unique lipid species. We will delve into their distinct phase behavior, impact on membrane fluidity, and interactions with other membrane components, supported by detailed experimental protocols and an examination of their emerging roles in cellular signaling.

I. The Structural Impact of the trans-Double Bond on Acyl Chain Geometry

The defining feature of trans-unsaturated fatty acids is the linear geometry of their acyl chains, a stark contrast to the kinked structure introduced by a cis-double bond[1][2]. This linearity allows trans-16:1 acyl chains to pack together more tightly within a lipid bilayer, in a manner that more closely resembles saturated fatty acids than their cis-unsaturated counterparts[2][3]. This fundamental structural difference is the primary determinant of the unique physical properties of membranes containing trans-16:1 phospholipids.

II. Phase Behavior and Thermodynamic Properties

The phase transition temperature (Tm), at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, is a critical parameter influencing membrane function. Due to their ability to pack more efficiently, phospholipids containing trans-16:1 fatty acids exhibit a significantly higher Tm compared to their cis-16:1 isomers.

A study on phosphatidylethanolamines (PE) containing 9-trans-hexadecenoic acid (16:1(9t)) provides valuable quantitative insight. The transition temperatures for 1-palmitoyl-2-(9-trans-hexadecenoyl)-sn-glycero-3-phosphoethanolamine (16:0/16:1(9t)-PE) and 1-(9-cis-hexadecenoyl)-2-(9-trans-hexadecenoyl)-sn-glycero-3-phosphoethanolamine (16:1(9c)/16:1(9t)-PE) were determined to be 38°C and -3°C, respectively.

Phospholipid SpeciesHead GroupAcyl Chain CompositionPhase Transition Temperature (Tm)
16:0/16:1(9t)-PEEthanolaminesn-1: Palmitic (16:0), sn-2: trans-Palmitoleic (16:1t)38°C
16:1(9c)/16:1(9t)-PEEthanolaminesn-1: cis-Palmitoleic (16:1c), sn-2: trans-Palmitoleic (16:1t)-3°C

Table 1: Phase Transition Temperatures of trans-16:1 Containing Phosphatidylethanolamines.

This data underscores the significant impact of both the trans double bond and the nature of the adjacent acyl chain on the thermal properties of the lipid bilayer. The higher Tm of these phospholipids indicates that membranes enriched in them will be less fluid at physiological temperatures compared to those containing their cis counterparts.

III. Impact on Membrane Fluidity and Order

Membrane fluidity is a crucial parameter that governs the lateral diffusion of lipids and proteins, and it influences a wide range of cellular processes, including signal transduction and membrane trafficking. The linear conformation of trans-16:1 acyl chains leads to a decrease in membrane fluidity. This effect can be quantified using techniques such as fluorescence anisotropy.

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded within the hydrophobic core of the lipid bilayer. A higher anisotropy value corresponds to a more ordered and less fluid membrane environment. It is well-established that the incorporation of trans-unsaturated fatty acids into phospholipid bilayers leads to an increase in fluorescence anisotropy compared to the incorporation of cis-isomers, reflecting a more rigid membrane interior[4].

IV. Interactions with Other Membrane Components

The physical properties of trans-16:1 phospholipids also influence their interactions with other critical membrane components, most notably cholesterol. Studies have shown that phospholipids containing trans-fatty acids have a higher affinity for cholesterol compared to their cis analogs. This preferential interaction can lead to the formation of more ordered membrane domains.

V. Experimental Protocols

A. Preparation of Liposomes Containing trans-Unsaturated 16:1 Phospholipids

A common method for studying the physical properties of phospholipids is to incorporate them into model membrane systems, such as liposomes. The thin-film hydration method followed by extrusion is a robust technique for preparing unilamellar vesicles with a defined size distribution.

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including the trans-16:1 phospholipid of interest and any other lipid components, in an organic solvent such as chloroform or a chloroform/methanol mixture.

    • In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the Tm of the lipid mixture to ensure proper hydration and vesicle formation.

  • Extrusion:

    • To obtain unilamellar vesicles of a specific size, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size using a mini-extruder. This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of vesicles.

Liposome_Preparation cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Under Vacuum B->C D Add Aqueous Buffer (T > Tm) C->D E Vortex/Agitate D->E F Load into Extruder E->F G Pass Through Membrane (e.g., 100 nm) F->G H Repeat 11-21 Times G->H H->G I Unilamellar Vesicles H->I

Caption: Experimental workflow for the preparation of unilamellar liposomes.

B. Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the Tm and the enthalpy (ΔH) of the phase transition of lipid bilayers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated suspension of multilamellar vesicles (MLVs) as described above (omitting the extrusion step).

  • DSC Analysis:

    • Load a small, precise volume of the liposome suspension into an aluminum DSC pan and seal it.

    • Place an equivalent volume of buffer into a reference pan.

    • Place both pans in the DSC instrument.

    • Heat the sample and reference pans at a constant rate (e.g., 1-2°C/minute) over a temperature range that encompasses the expected phase transition.

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak will be observed at the Tm.

  • Data Analysis: The Tm is determined from the peak of the endotherm, and the enthalpy of the transition (ΔH) is calculated from the area under the peak.

DSC_Workflow cluster_sample Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis A Prepare MLV Suspension B Load into DSC Pan A->B C Seal Pan B->C D Load Sample & Reference Pans into DSC C->D E Heat at Constant Rate D->E F Record Differential Heat Flow E->F G Plot Heat Flow vs. Temperature F->G H Determine Tm (Peak of Endotherm) G->H I Calculate ΔH (Area Under Peak) G->I

Caption: Workflow for analyzing lipid phase transitions using DSC.

C. Measurement of Membrane Fluidity by Fluorescence Anisotropy

Step-by-Step Methodology:

  • Probe Incorporation:

    • Prepare unilamellar vesicles as described above.

    • Add a small aliquot of a stock solution of DPH in an organic solvent (e.g., tetrahydrofuran) to the vesicle suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the Tm to allow for the incorporation of the probe into the lipid bilayers.

  • Fluorescence Measurement:

    • Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 360 nm for DPH).

    • Measure the intensity of the emitted light through both vertical (IVV) and horizontal (IVH) polarizers.

    • Excite the sample with horizontally polarized light and measure the emission through both vertical (IHV) and horizontal (IHH) polarizers.

  • Anisotropy Calculation:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, calculated as G = IHV / IHH.

VI. Emerging Roles in Cellular Signaling

Recent research has begun to uncover specific signaling roles for trans-unsaturated fatty acids and the phospholipids that contain them.

A. trans-Palmitoleic Acid and G-Protein Coupled Receptor (GPCR) Signaling

trans-Palmitoleic acid (a trans-16:1 fatty acid) has been shown to act as a signaling molecule that can activate G-protein coupled receptors (GPCRs), specifically GPR40 and GPR120[5][6]. This interaction has been implicated in the regulation of insulin secretion. The binding of trans-palmitoleic acid to these receptors initiates a downstream signaling cascade that can modulate cellular responses.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TPA trans-Palmitoleic Acid GPCR GPR40 / GPR120 TPA->GPCR Binds G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2->Downstream PKC->Downstream

Caption: Proposed signaling pathway of trans-palmitoleic acid via GPCRs.

B. The FAD4 Pathway and trans-16:1-Phosphatidylglycerol in Plant Chloroplasts

In plants, a specific trans-16:1-containing phospholipid, trans-Δ³-hexadecenoyl-phosphatidylglycerol, is found in the thylakoid membranes of chloroplasts. Its synthesis is catalyzed by the enzyme FATTY ACID DESATURASE 4 (FAD4)[7][8]. The levels of this specific lipid have been linked to the plant's response to temperature stress, suggesting a role in maintaining the integrity and function of the photosynthetic machinery under changing environmental conditions[9]. The activity of FAD4 itself is modulated by the redox state of the chloroplast, highlighting a link between cellular metabolism and membrane composition[10].

FAD4_Pathway cluster_chloroplast Chloroplast cluster_stroma Stroma cluster_thylakoid Thylakoid Membrane cluster_response Cellular Response Redox Redox State (e.g., from Photosynthesis) FAD4 FAD4 Enzyme Redox->FAD4 Modulates Activity PG 16:0-Phosphatidylglycerol PG->FAD4 Substrate trans_PG trans-16:1-Phosphatidylglycerol FAD4->trans_PG Catalyzes Photo_integrity Photosynthetic Membrane Integrity & Function trans_PG->Photo_integrity Maintains Temp_stress Temperature Stress Response Photo_integrity->Temp_stress

Caption: The FAD4 pathway for the synthesis of trans-16:1-PG in chloroplasts.

VII. Conclusion and Future Directions

The physical properties of trans-unsaturated 16:1 phospholipids are fundamentally different from their cis isomers, primarily due to the linear geometry of the trans-acyl chain. This leads to tighter packing, higher phase transition temperatures, and decreased membrane fluidity. These distinct biophysical characteristics have important implications for membrane organization and function, including interactions with other lipids and membrane proteins.

The emerging roles of trans-16:1 fatty acids and their corresponding phospholipids in cellular signaling pathways open up new avenues for research. Further investigation into the specific downstream effectors of GPCRs activated by trans-palmitoleic acid is warranted. Similarly, a deeper understanding of how changes in trans-16:1-phosphatidylglycerol levels in chloroplasts translate into physiological responses in plants will be crucial.

For drug development professionals, the unique properties of trans-unsaturated phospholipids may offer novel strategies for modulating membrane-based processes or for the design of lipid-based drug delivery systems with specific thermal and fluidity characteristics. As our understanding of the intricate relationship between lipid structure and cellular function continues to grow, the study of trans-unsaturated 16:1 phospholipids will undoubtedly remain a key area of investigation.

VIII. References

  • Gendaszewska-Darmach, E., et al. (2023). Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer. Food & Function, 14(14), 6496-6512. [Link]

  • Muller, J. M., van Faassen, E. E., & van Ginkel, G. (1994). The interpretation of the time-resolved fluorescence anisotropy of diphenylhexatriene-phosphatidylcholine using the compound motion model. Biochemical and Biophysical Research Communications, 201(2), 709-715. [Link]

  • Cantù, L., et al. (2006). Structural Investigation of Bilayers Formed by 1-Palmitoyl-2-Oleoylphosphatidylnucleosides. Biophysical Journal, 90(10), 3634-3642. [Link]

  • Cartoni, C., et al. (2010). Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120. The Journal of Neuroscience, 30(25), 8376-8382. [Link]

  • Characterization of liposomal tacrolimus in lung surfactant-like phospholipids and evaluation of its immunosuppressive activity. (2004). Biochemistry, 43(30), 9926-9938. [Link]

  • Smith, I. C., & Mantsch, H. H. (1979). The States of the Lipids in Biological Membranes As Visualized by Deuterium NMR. ISMAR, 3(2-4), 121. [Link]

  • Dahlquist, F. W., Muchmore, D. C., Davis, J. H., & Bloom, M. (1977). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. Proceedings of the National Academy of Sciences, 74(12), 5435-5439. [Link]

  • Purohit, Y., et al. (2021). Fluidity and Phase Behavior of DPPC/PBd-PEO Hybrid Vesicles. eScholarship, University of California. [Link]

  • Galla, F., et al. (2015). Evaluation of DPH and TMA-DPH fluorescence anisotropy as indicator of changed membrane fluidity within adherent C6 cells. ResearchGate. [Link]

  • Gendaszewska-Darmach, E., et al. (2023). Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer. Food & Function, 14(14), 6496-6512. [Link]

  • Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties. (2014). ResearchGate. [Link]

  • Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity. (2019). ACS Publications. [Link]

  • Chen, Y., et al. (2024). Arabidopsis fad4 mutant analysis provides insights into thermo sensing within plant plasma membrane. bioRxiv. [Link]

  • Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418. [Link]

  • Engberg, O., et al. (2020). Deuterium order parameter profiles. Shown are the deuterium order... ResearchGate. [Link]

  • NMR deuterium order parameters (|SCD|) for the lipid tails of the DPPC... (n.d.). ResearchGate. [Link]

  • Marquardt, D., et al. (2017). Lipid bilayer thickness determines cholesterol's location in model membranes. Soft Matter, 13(2), 318-326. [Link]

  • Scott, H. L. (1989). Phase transitions of lipid bilayers. II. Mean field theory. The Journal of Chemical Physics, 90(12), 7268-7277. [Link]

  • Lipid bilayer. (n.d.). In Wikipedia. [Link]

  • Evaluation of Young's Modulus of Tethered 1‑Palmitoyl-2-oleoyl-sn- glycero-3-phosphocholine Membranes Using Atomic Force Spectroscopy. (2014). eScholarship. [Link]

  • Wang, K., et al. (2017). A Plastid Phosphatidylglycerol Lipase Contributes to the Export of Acyl Groups from Plastids for Seed Oil Biosynthesis. The Plant Cell, 29(7), 1678-1696. [Link]

  • Knock-down of GPR120, but not GPR40, decreases the effect on linolenic... (n.d.). ResearchGate. [Link]

  • Joyard, J., et al. (2010). Chloroplast proteomics highlights the subcellular compartmentation of lipid metabolism. Progress in Lipid Research, 49(2), 128-158. [Link]

  • Hernández, M. L., & Cejudo, F. J. (2021). Chloroplast Lipids Metabolism and Function. A Redox Perspective. ResearchGate. [Link]

  • Tanaka, T., & Yosten, G. L. (2014). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology, 5, 154. [Link]

  • Boumann, H. A., et al. (2009). Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency in choline-auxotroph yeast. Molecular Biology of the Cell, 20(1), 1-10. [Link]

  • Benning, C., et al. (2023). Low Carbon Inducible2/Fatty Acid Desaturase4 locus in C. reinhardtii directs plastid peroxidase location and trans fatty acid production. Plant Physiology, 193(1), 589-603. [Link]

  • Marsh, D. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(3), 267-310. [Link]

  • Boumann, H. A., et al. (2006). Depletion of Phosphatidylcholine in Yeast Induces Shortening and Increased Saturation of the Lipid Acyl Chains: Evidence for Regulation of Intrinsic Membrane Curvature in a Eukaryote. Molecular Biology of the Cell, 17(3), 1006-1017. [Link]

  • Tempel, M., et al. (1994). Insertion of Filamin into Lipid Membranes Examined by Calorimetry, the Film Balance Technique, and Lipid Photolabeling. Biochemistry, 33(42), 12565-12572. [Link]

Sources

Technical Deep Dive: The Critical Packing Parameter of 16:1 Trans PC Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Packing Parameter (CPP) is the geometric "source code" of lipid self-assembly. While 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16:[1][2]0) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC, 16:0-18:1) are industry standards, 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (16:1 trans PC) represents a unique biophysical niche.

Unlike its cis-isomer (palmitoleoyl) which introduces significant membrane disorder, the trans-isomer (palmitelaidoyl) mimics the linear geometry of saturated lipids while retaining a degree of unsaturation. This guide details the geometric derivation of the CPP for 16:1 trans PC, provides a validated SAXS protocol for its determination, and analyzes its implications for engineering rigid, yet fusogenic, Lipid Nanoparticles (LNPs).

Part 1: Theoretical Framework

The Geometric Trinity

The CPP is a dimensionless number that predicts the phase preference of an amphiphile. It is defined by the Israelachvili-Mitchell-Ninham equation:



Where:

  • 
     (Volume):  The volume of the hydrophobic hydrocarbon chains.
    
  • 
     (Optimal Area):  The interfacial surface area per headgroup at the thermodynamic minimum.
    
  • 
     (Critical Length):  The maximum effective length of the hydrocarbon chain in the fluid phase (roughly 80-90% of the fully extended all-trans length).
    
The "Trans" Effect on Packing

The stereochemistry of the double bond at the


 position in the C16 chain fundamentally alters 

and

:
  • Cis-16:1 (Palmitoleoyl): The double bond creates a permanent

    
    30° kink. This steric bulk forces headgroups apart, increasing 
    
    
    
    significantly.
    • Result:

      
       (Truncated Cone). Favors fluid lamellar (
      
      
      
      ) or inverted hexagonal (
      
      
      ) phases under stress.
  • Trans-16:1 (Palmitelaidoyl): The trans double bond maintains a pseudo-linear chain configuration. The "kink" is removed, allowing the acyl chains to pack tightly, similar to DPPC.

    • Result:

      
       decreases (closer to saturated values), 
      
      
      
      increases relative to cis.
    • CPP:[3] Approaches 0.95 – 1.0 (Cylindrical). Favors stable, planar bilayers (

      
       gel phase at lower temps, 
      
      
      
      at physiological temps).
Visualization of Lipid Geometry

The following diagram illustrates how the trans-isomer bridges the geometric gap between fluid cis-lipids and rigid saturated lipids.

LipidGeometry cluster_cis 16:1 Cis (Palmitoleoyl) cluster_trans 16:1 Trans (Palmitelaidoyl) cluster_sat 16:0 Saturated (DPPC) Input Lipid Structure CisGeom Geometry: Kinked Steric Hindrance: High Input->CisGeom TransGeom Geometry: Pseudo-Linear Steric Hindrance: Low Input->TransGeom SatGeom Geometry: Linear (All-trans) Steric Hindrance: Minimal Input->SatGeom CisParam a0: Large (>65 Ų) lc: Reduced CisGeom->CisParam CisCPP CPP < 0.8 Shape: Cone CisParam->CisCPP TransParam a0: Medium (~50-55 Ų) lc: Extended TransGeom->TransParam TransCPP CPP ~ 0.9 - 1.0 Shape: Cylinder TransParam->TransCPP SatParam a0: Small (~47 Ų) lc: Max SatGeom->SatParam SatCPP CPP ~ 1.0 Shape: Cylinder SatParam->SatCPP

Figure 1: Comparative geometric impact of acyl chain unsaturation on Critical Packing Parameter components.

Part 2: Comparative Biophysics Data

The following table synthesizes estimated and literature-derived values for 16-carbon PC lipids. Note the distinct position of 16:1 Trans.

Parameter16:1 Cis PC (Palmitoleoyl)16:1 Trans PC (Palmitelaidoyl)16:0 PC (DPPC)
Molecular Geometry Kinked (Bent)Pseudo-LinearLinear
Phase Transition (

)
< -20°C (Fluid at RT)~10°C - 15°C (Est.)*41.4°C (Gel at RT)
Headgroup Area (

)
~65 - 70 Ų~52 - 58 Ų~47 - 50 Ų
Packing Shape Truncated ConeCylinderCylinder
CPP Value ~0.75 - 0.85~0.92 - 0.98 ~1.0
Membrane Rigidity Low (High Fluidity)Medium-HighHigh (Rigid)

*Note: 18:1 Trans (DEPC) has a


 of ~12°C. 16:1 Trans is structurally analogous but shorter, suggesting a 

in a similar low-positive range, significantly higher than the cis form.

Part 3: Experimental Determination Protocol

To empirically determine the CPP of 16:1 trans PC, one must derive the area per lipid (


) and bilayer thickness (

) using Small-Angle X-ray Scattering (SAXS).
Materials
  • Lipid: 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (>99% purity).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: Synchrotron SAXS beamline or high-flux lab source (e.g., Xenocs Xeuss).

Workflow: From Powder to Parameter
Step 1: Liposome Preparation (MLVs)
  • Dissolve lipid in Chloroform:Methanol (2:1 v/v).[4]

  • Evaporate solvent under nitrogen stream to form a thin film.

  • Desiccate under high vacuum (>4 hours) to remove trace solvent.

  • Hydration: Hydrate film with buffer to a final concentration of 10-20 mg/mL.

  • Cycling: Vortex and freeze-thaw (liquid N2 / 50°C water bath) 5 times. Crucial: Ensure the water bath is above the

    
     of the trans-lipid (>20°C is safe) to ensure proper annealing.
    
  • Result: Multilamellar Vesicles (MLVs) suitable for Bragg peak detection.

Step 2: SAXS Data Collection[5]
  • Load MLVs into quartz capillary or flow cell.

  • Expose to X-rays (Energy ~10-12 keV) at varying temperatures (e.g., 20°C, 37°C).

  • Collect scattering data

    
     vs scattering vector 
    
    
    
    .
Step 3: Data Analysis (Electron Density Reconstruction)
  • Identify Bragg Peaks: Locate equidistant peaks (

    
    ) indicating lamellar stacking.
    
  • Calculate Repeat Distance (

    
    ): 
    
    
    
    .
  • Electron Density Profile (EDP): Perform Fourier reconstruction using the peak intensities.

  • Determine

    
    :  Measure the peak-to-peak distance in the EDP (Headgroup-Headgroup thickness).
    
  • Calculate Area per Lipid (

    
    ): 
    Use the volumetric constraint method:
    
    
    
    
    Where
    
    
    is the volume of the hydrocarbon chain (approx 900 ų for C16 chains) and
    
    
    is the hydrophobic thickness derived from
    
    
    .
Step 4: Final CPP Calculation


Protocol Visualization

SAXS_Protocol cluster_prep Sample Preparation cluster_measure Measurement & Analysis cluster_calc CPP Derivation Film Lipid Film Formation (CHCl3 Evaporation) Hydration Hydration & Freeze-Thaw (> Tm of Trans-Lipid) Film->Hydration MLV MLV Suspension (10-20 mg/mL) Hydration->MLV Beam SAXS Exposure (Synchrotron/Lab Source) MLV->Beam Profile Scattering Profile I(q) Identify Bragg Peaks Beam->Profile Fourier Fourier Reconstruction Electron Density Map Profile->Fourier Params Extract Parameters: 1. d-spacing 2. D_HH (Headgroup dist) Fourier->Params Calc Calculate A_L & CPP CPP = v / (a0 * lc) Params->Calc

Figure 2: Experimental workflow for determining lipid packing parameters via Small-Angle X-ray Scattering.

Part 4: Implications for Drug Delivery[6]

Understanding the CPP of 16:1 trans PC allows for precise engineering of Lipid Nanoparticles (LNPs).

  • Thermostability: Replacing standard 16:1 cis lipids with 16:1 trans lipids increases the bilayer rigidity without fully crystallizing the membrane (as DPPC might). This is vital for shelf-life stability.

  • Fusogenicity: While DPPC (CPP ~1) is often too rigid for effective endosomal fusion, and DOPE (CPP >1) is too unstable, 16:1 trans PC offers a "Goldilocks" zone. It maintains liposome integrity in circulation but, due to the slight unsaturation, can undergo phase defects more readily than saturated lipids when interacting with endosomal membranes.

  • Permeability: The tighter packing of trans-acyl chains (lower

    
    ) significantly reduces passive leakage of encapsulated small molecules compared to cis-lipids.
    

References

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.
  • Lewis, R. N., et al. (1987). "The thermotropic phase behavior of dipalmitelaidoylphosphatidylcholine." Biochemistry. Link (Primary source for 16:1 trans PC phase behavior).

  • Kucerka, N., et al. (2011). "Lipid Bilayer Structure Determined by the Joint Analysis of Neutron and X-ray Scattering Data." Biophysical Journal. Link (Protocol for

    
     determination).
    
  • Pan, J., et al. (2012). "Molecular structures of fluid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers." Biochimica et Biophysica Acta (BBA). Link (Comparative data for saturated C16).

  • Cullis, P. R., & Hope, M. J. (1991). "Physical properties and functional roles of lipids in membranes." Biochemistry of Lipids, Lipoproteins and Membranes. (Context on lipid polymorphism and CPP).

Sources

Methodological & Application

Application Note: Solubilization and Handling of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (DPElPC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (DPElPC) is a synthetic phospholipid containing two 16-carbon fatty acid chains with a trans double bond at the 9th position (16:1 trans-9).[1][2]

This lipid occupies a unique biophysical niche between saturated lipids (like DPPC) and cis-unsaturated lipids (like DOPC). While cis double bonds introduce a "kink" that disrupts membrane packing and lowers the phase transition temperature (


), trans double bonds allow the acyl chains to remain relatively linear. Consequently, DPElPC packs more tightly than its cis isomer but remains more fluid than fully saturated DPPC.
Key Physicochemical Properties
PropertyValue / DescriptionImpact on Protocol
Common Name DPElPC (16:1 Trans PC)Use for ordering/identification.
Molecular Weight ~730.01 g/mol Required for molarity calculations.
Phase Transition (

)
~ < 0°C (Estimated)*Lipid is in fluid phase at Room Temp. No heating required for hydration.
Solubility High in Chloroform, EthanolEasy to solubilize for stock preparation.
Hygroscopicity ModerateStore under inert gas; minimize exposure to air.

*Note: While 18:1 trans PC (Diolelaidoyl) has a


 of 12°C, the shorter chain 16:1 trans PC typically exhibits a lower 

, ensuring it is liquid-crystalline at ambient temperatures.

Solubility Guidelines: Chloroform & Methanol[6]

The standard solvent system for DPElPC is a mixture of Chloroform (


)  and Methanol (

)
.
The Mechanism of Solvation
  • Chloroform: Acts as the primary solvent for the hydrophobic fatty acid tails (palmitelaidoyl chains).

  • Methanol: Solvates the polar phosphocholine headgroup. While DPElPC dissolves in pure chloroform, the addition of methanol prevents the formation of reverse micelles and ensures a monodisperse solution, which is critical for forming uniform thin films.

Recommended Solvent Ratios
ApplicationRatio (

:

)
ConcentrationNotes
Stock Storage 9:1 (v/v) 10 – 25 mg/mLHigh chloroform content prevents hydrolysis during long-term storage at -20°C.
Film Formation 2:1 or 3:1 (v/v) 5 – 10 mg/mLHigher methanol content aids in azeotropic evaporation, creating a smoother lipid film.
Direct Injection Ethanol (100%) < 10 mg/mLFor ethanol injection methods (liposome formation).

Detailed Protocol: Stock Preparation & Thin Film Formation

Phase A: Preparation of Stock Solution

Objective: Create a stable, calibrated stock solution of DPElPC.

  • Equilibration: Remove the DPElPC vial from the freezer (-20°C) and allow it to equilibrate to room temperature before opening .

    • Causality: Opening a cold vial condenses atmospheric moisture onto the lipid, leading to hydrolysis.

  • Weighing: Weigh the desired amount of DPElPC powder (e.g., 25 mg) into a pre-cleaned, amber glass vial.

    • Note: Avoid plastics (polystyrene) as chloroform dissolves them. Use glass or Teflon-lined caps.

  • Solvation: Add Chloroform:Methanol (9:1) to achieve a concentration of 10 mg/mL.

    • Example: For 25 mg lipid, add 2.5 mL solvent.

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Storage: Purge the headspace with Nitrogen or Argon gas, seal tightly with Parafilm, and store at -20°C.

Phase B: Thin Film Hydration (Liposome Formation)

Objective: Generate a multilamellar vesicle (MLV) suspension.[3]

  • Aliquot: Transfer the required volume of stock solution into a round-bottom flask.

  • Evaporation: Remove the organic solvent using a rotary evaporator.

    • Bath Temperature: 35°C (Well above the

      
       to ensure chain mobility).
      
    • Pressure: Start at 400 mbar and gradually lower to 100 mbar to prevent "bumping."

    • Rotation: 100–150 RPM.

  • Desiccation: Once a visible film forms, place the flask under high vacuum (desiccator) for at least 2–4 hours (preferably overnight) to remove trace solvent residues.

    • Critical Check: Residual chloroform destabilizes membranes and is toxic to cells.

  • Hydration: Add aqueous buffer (e.g., PBS, pH 7.4) to the dry film.

    • Since DPElPC has a low

      
      , hydration can be performed at Room Temperature (20–25°C) .
      
  • Agitation: Vortex vigorously for 1 hour or use a rotary shaker. The film should peel off the glass completely, forming a cloudy white suspension (MLVs).

Workflow Visualization

The following diagram illustrates the critical path from solid lipid to hydrated vesicles, highlighting the solvent removal checkpoints.

DPElPC_Protocol Start Solid DPElPC (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in CHCl3:MeOH (9:1) Conc: 10 mg/mL Equilibrate->Dissolve Add Solvent Aliquot Aliquot to Round Bottom Flask Dissolve->Aliquot Rotovap Rotary Evaporation 35°C, Vacuum Ramp Aliquot->Rotovap Film Dry Lipid Film Formed Rotovap->Film Solvent Removal Vacuum High Vacuum Desiccation (>4 Hours) Film->Vacuum Trace Removal Hydrate Hydration (PBS) @ Room Temp (25°C) Vacuum->Hydrate Add Buffer Vortex Vortex / Agitate Result: MLVs Hydrate->Vortex

Caption: Step-by-step workflow for converting solid DPElPC into a hydrated liposomal suspension.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Film is oily/sticky Incomplete solvent removalExtend vacuum desiccation time. Ensure rotovap bath is not too hot (degradation).
Film won't hydrate Lipid aggregationAdd glass beads during hydration to mechanically disrupt the film.
Solution is yellow Oxidation of double bondsDiscard. Lipid has oxidized. Always use fresh chloroform and store under Argon.
Precipitate in Stock Moisture contaminationRe-dissolve in fresh dry chloroform. If insoluble, lipid may have hydrolyzed to lyso-PC.

References

  • Avanti Polar Lipids. 16:1 (Δ9-Trans) PC Product Page. (Standard reference for DPElPC physicochemical data). Link

  • Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420. Link

  • Bangham, A. D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252. (Foundational protocol for thin film hydration). Link

  • Lewis, R. N., et al. (1987). The thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry, 26(19), 6118-6126. (Discusses phase behavior of non-standard acyl chains). Link

Sources

Application Note: Preparation of Giant Unilamellar Vesicles (GUVs) with trans-16:1 PC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preparation of Giant Unilamellar Vesicles (GUVs) composed of trans-16:1 PC (1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine). Unlike its naturally abundant cis-isomer (palmitoleoyl), the trans-isomer (palmitelaidoyl) possesses a straighter acyl chain geometry, resulting in tighter membrane packing and altered phase transition behaviors.

This protocol utilizes the Electroformation Method as the primary standard for generating defect-free, unilamellar vesicles suitable for biophysical characterization. A secondary PVA-Gel Assisted Swelling protocol is provided for applications requiring high-salt buffers or high yields.

Target Audience

Biophysicists, membrane biologists, and pharmaceutical formulation scientists investigating the impact of trans-fatty acids on membrane fluidity, domain formation, and drug permeability.

Material Science & Lipid Physics

Lipid Characteristics: trans-16:1 PC
  • Chemical Name: 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine[1][2][3]

  • Abbreviation: DPElPC (or trans-16:1 PC)

  • Molecular Geometry: The trans-double bond at the

    
     position eliminates the "kink" found in cis-unsaturated lipids. This allows the acyl chains to pack more efficiently, mimicking saturated lipids while retaining some unsaturated character.
    
  • Phase Transition Temperature (

    
    ): 
    
    • Cis-16:1 PC (DPPoPC):

      
      
      
    • Trans-16:1 PC (DPElPC):

      
       (Fluid at Room Temperature)
      
    • Note: While fluid at room temperature, trans-lipids form stiffer bilayers with higher bending rigidity (

      
      ) compared to their cis-counterparts.
      
Critical Experimental Parameters
ParameterSpecificationRationale
Lipid Concentration 1 mg/mL in

Ensures uniform film thickness (

bilayers) on ITO slides.
Temperature

(Room Temp)
Work must be performed above the lipid's

. Since trans-16:1 PC is fluid at RT, no external heating is required.
Osmolarity 200–300 mOsmInternal/External osmolarity must be matched to prevent bursting or deflation.
Conductivity

Electroformation requires low-salt conditions to prevent shielding of the electric field.

Protocol A: Electroformation (The Gold Standard)

Best for: Biophysical measurements (micropipette aspiration, fluctuation analysis) requiring defect-free, unilamellar vesicles.

Materials Required
  • Lipid: trans-16:1 PC (Avanti Polar Lipids, >99% purity).

  • Solvent: Chloroform (HPLC Grade).

  • Substrate: Indium Tin Oxide (ITO) coated glass slides (

    
     resistance).
    
  • Chamber: Teflon spacer (1.5 mm thickness) or commercial electroformation chamber (e.g., Nanion Vesicle Prep Pro).

  • Electronics: Function generator (Sine wave capability).

Step-by-Step Methodology
Step 1: Lipid Stock Preparation [4][5]
  • Dissolve trans-16:1 PC in Chloroform to a final concentration of 1 mg/mL .

  • Optional: Add a fluorescent probe (e.g., Rho-PE or NBD-PC) at 0.1–0.5 mol% for visualization.

  • Storage: Store in a glass vial with a Teflon-lined cap at

    
     under Argon.
    
Step 2: Film Deposition [6][7]
  • Clean ITO slides: Rinse with Ethanol

    
     Methanol 
    
    
    
    Chloroform
    
    
    Dry with
    
    
    stream.
  • Identify the conductive side using a multimeter.

  • Deposit 10

    
    L  of lipid solution onto the conductive side of each of two ITO slides.
    
    • Technique: Spread the drop gently with the syringe needle tip to create a thin film (

      
      ) or deposit as multiple micro-droplets.
      
  • Desiccation: Place slides in a vacuum desiccator for 2 hours minimum.

    • Critical: Complete solvent removal is essential. Traces of chloroform cause defects and non-unilamellar structures.

Step 3: Chamber Assembly
  • Place the Teflon spacer on one ITO slide (lipid side up).

  • Pipette 300–500

    
    L  of Sucrose Solution (100–300 mM)  into the spacer area.
    
    • Why Sucrose? It creates a density difference. GUVs filled with sucrose will sink in a glucose buffer, facilitating observation.

  • Place the second ITO slide (lipid side down) on top, sandwiching the liquid.

  • Secure with binder clips (ensure clips contact the conductive surface of the ITO, usually via copper tape if the slide edges are insulated).

Step 4: Electroswelling Program

Connect the ITO slides to the function generator and run the following sequence at Room Temperature (


) :
  • Rise: Increase voltage from 0 V to 1.5

    
      (peak-to-peak) over 5 minutes.
    
  • Main Growth: Hold at 1.5

    
     , 10 Hz  (Sine Wave) for 2 hours .
    
    • Mechanism:[4][5][8][9] The AC field induces periodic electro-osmotic fluid mixing and reduces the surface tension of the bilayers, promoting swelling.

  • Detachment: Reduce frequency to 4 Hz and voltage to 1.0

    
      for 30 minutes .
    
    • Mechanism:[4][5][8][9] Low frequency induces gentle oscillation to detach vesicles from the ITO surface.

  • Harvest: Gently pipette the vesicle suspension into a plastic tube. Avoid shear stress (use cut pipette tips).

Visualization Workflow (DOT Diagram)

GUV_Workflow Lipid trans-16:1 PC (Chloroform) Deposition Film Deposition (ITO Slides) Lipid->Deposition 10 uL Vacuum Vacuum Desiccation (2 hrs) Deposition->Vacuum Remove Solvent Hydration Hydration (Sucrose Buffer) Vacuum->Hydration Assembly AC_Field AC Field Application (1.5V, 10Hz, 2hrs) Hydration->AC_Field Electroswelling Harvest Harvest GUVs AC_Field->Harvest Detachment

Caption: Workflow for Electroformation of trans-16:1 PC GUVs.

Protocol B: PVA Gel-Assisted Swelling

Best for: High-salt buffers (PBS, Physiological Saline) where electroformation fails.

  • Gel Preparation: Dissolve 5% (w/v) Polyvinyl Alcohol (PVA, MW 145,000) in water at

    
    .
    
  • Coating: Spin-coat or spread PVA onto a clean glass slide. Dry at

    
     for 30 min.
    
  • Lipid Deposition: Spread 10

    
    L of trans-16:1 PC on the dry PVA film. Desiccate for 1 hour.
    
  • Swelling: Assemble a chamber and add the growth buffer (e.g., PBS).

  • Incubation: Let sit for 1 hour at Room Temp. The PVA dissolves/swells, releasing lipids as GUVs.

  • Harvest: Collect supernatant. Note: Sample will contain trace PVA.

Quality Control & Characterization

Microscopy Setup
  • Mode: Phase Contrast or Epifluorescence.

  • Observation Buffer: Dissolve Glucose in the same molarity as the internal Sucrose.

    • Density Effect: Heavier Sucrose-GUVs sink to the bottom for easy imaging.

    • Refractive Index: Phase contrast reveals a bright "halo" around sucrose-filled GUVs in glucose.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Brownian Motion of Lipid Defects Lipid film not dryIncrease vacuum time to >4 hours or overnight.
Small Vesicles (<10

m)
Frequency too highLower frequency to 5 Hz or increase voltage to 2.0 V.
Lipid Aggregates OxidationUse fresh lipid; ensure Argon storage. Trans-lipids are less prone to oxidation than cis-PUFAs but still vulnerable.
Vesicles Bursting Osmotic ShockCheck osmolarity of Internal vs. External buffer. Ensure

.

Scientific Rationale: Why Trans-16:1?

While cis-16:1 PC (Palmitoleoyl) is a standard component of fluid membranes, trans-16:1 PC serves as a critical model for:

  • Trans-Fatty Acid Pathology: Understanding how industrial trans-fats rigidify cell membranes without increasing cholesterol.

  • Ordered Domains: Trans-lipids partition differently into Liquid Ordered (

    
    ) phases compared to cis-lipids, affecting raft formation.
    
  • Bending Rigidity (

    
    ):  Trans-16:1 PC bilayers have a higher modulus of bending than cis-16:1 PC, making them mechanically tougher.
    

References

  • Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation.[6][7] Faraday Discussions of the Chemical Society, 81, 303–311. Link

  • Dimova, R., et al. (2006). A practical guide to giant vesicles. Probing the membrane nanoregime via optical microscopy.[10] Journal of Physics: Condensed Matter, 18(28), S1151. Link

  • Weinberger, A., et al. (2013). Gel-assisted formation of giant unilamellar vesicles. Biophysical Journal, 105(1), 154–164. Link

  • Pott, T., et al. (2008). Giant Unilamellar Vesicle Electroformation: From Lipid Mixtures to Native Membranes under Physiological Conditions.[7] Chemistry and Physics of Lipids, 154(1), 115-119. Link

Sources

Application Notes and Protocols: Formulation of Temperature-Sensitive Liposomes with Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Thermally-Triggered Drug Delivery

Temperature-sensitive liposomes (TSLs) represent a sophisticated class of drug delivery systems designed to release their therapeutic payload in response to localized hyperthermia. This strategy offers a significant advantage in cancer therapy and other localized diseases by concentrating the therapeutic effect at the target site, thereby minimizing systemic toxicity. At the heart of many TSL formulations lies 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a phospholipid with a distinct gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1][2][3] This property is pivotal, as it allows for the design of liposomes that are stable at physiological body temperature (37°C) but become highly permeable and release their contents when heated to temperatures achievable through mild, localized hyperthermia (around 40-42°C).[4][5][6]

This application note provides a comprehensive guide to the formulation, characterization, and evaluation of DPPC-based temperature-sensitive liposomes. We will delve into the scientific principles underpinning formulation choices, provide detailed, step-by-step protocols, and discuss critical characterization techniques to ensure the development of a robust and effective drug delivery vehicle.

The Central Role of DPPC and Formulation Considerations

The thermosensitivity of these liposomes is intrinsically linked to the phase behavior of DPPC. Below its Tm, DPPC exists in a tightly packed, ordered gel phase (Lβ'), which confers low permeability to the liposomal membrane. As the temperature approaches and surpasses the Tm, the lipid acyl chains undergo a conformational change to a more disordered, liquid-crystalline phase (Lα).[7] This transition creates transient pores and defects in the lipid bilayer, leading to a rapid and substantial release of the encapsulated drug.[8][9]

While pure DPPC liposomes exhibit temperature-sensitive release, their release kinetics can be further optimized. To enhance the release rate and fine-tune the transition temperature, various co-lipids and excipients are often incorporated into the formulation. These can include:

  • Lysolipids: Such as monopalmitoylphosphatidylcholine (MPPC) or myristoyl-stearoyl-phosphatidylcholine (MSPC), which can be incorporated to create defects in the lipid packing at the phase transition, leading to faster and more complete drug release.[9][10][11]

  • Other Phospholipids: Lipids with higher transition temperatures, like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; Tm ~55°C), can be included in small amounts to slightly increase the Tm and improve the stability of the liposomes at physiological temperatures.[12][13][14][15][16]

  • PEGylated Lipids: Lipids conjugated to polyethylene glycol (PEG), such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), are often included to provide a "stealth" coating. This coating reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the liposomes and allowing for greater accumulation in the target tissue.[8]

  • Surfactants: Non-ionic surfactants like Brij78 can also be incorporated to enhance the temperature-sensitivity and release kinetics.[8][17]

The precise ratio of these components is critical and must be empirically optimized to achieve the desired release profile and stability.

Diagram: Mechanism of Temperature-Triggered Drug Release

G cluster_0 Below Tm (e.g., 37°C) cluster_1 At or Above Tm (e.g., 42°C) Stable Liposome Stable Liposome Drug Encapsulated Encapsulated Drug Gel Phase Bilayer Ordered Gel Phase (Low Permeability) Stable Liposome->Gel Phase Bilayer Permeable Liposome Permeable Liposome Stable Liposome->Permeable Liposome Localized Hyperthermia Drug Release Released Drug Permeable Liposome->Drug Release Liquid Crystalline Phase Bilayer Disordered Liquid Crystalline Phase (High Permeability) Permeable Liposome->Liquid Crystalline Phase Bilayer

Caption: Temperature-induced phase transition of a DPPC-based liposome leading to drug release.

Protocols for Formulation and Drug Loading

Materials and Reagents
ComponentSupplier (Example)Purpose
Dipalmitoylphosphatidylcholine (DPPC)Avanti Polar LipidsPrimary thermosensitive lipid component
Distearoylphosphatidylcholine (DSPC)Avanti Polar LipidsStabilizing lipid to modulate phase transition temperature
DSPE-PEG2000Avanti Polar LipidsStealth coating to prolong circulation time
ChloroformSigma-AldrichSolvent for lipid dissolution
MethanolSigma-AldrichCo-solvent for lipid dissolution
Doxorubicin Hydrochloride (or other API)VariousActive Pharmaceutical Ingredient
Citrate Buffer (e.g., 300 mM, pH 4.0)In-house preparationInternal buffer for active drug loading via a pH gradient
HEPES Buffered Saline (HBS), pH 7.4In-house preparationExternal buffer for liposome suspension and drug loading
Sephadex G-50 or similar size-exclusion columnGE HealthcareFor removal of unencapsulated drug

Protocol 1: Thin-Film Hydration Method for Liposome Formulation

The thin-film hydration method is a widely used and robust technique for preparing multilamellar vesicles (MLVs), which can then be downsized.[16][18]

Step-by-Step Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, DSPC, and DSPE-PEG2000 in a specific molar ratio) in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v).[18] Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. This step should be performed at a temperature above the Tm of the lipid with the highest transition temperature to ensure proper mixing.

  • Vacuum Drying: To remove any residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight. This is a critical step to prevent solvent-induced artifacts in the liposome structure.

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., citrate buffer for active loading or the drug solution for passive loading). The hydration temperature must be above the Tm of the lipid mixture to facilitate the formation of liposomes.[18] For DPPC-based formulations, a hydration temperature of 50-60°C is typically used. The hydration process involves gentle agitation to lift the lipid film from the flask wall, resulting in a suspension of MLVs.

Protocol 2: Liposome Sizing by Extrusion

To achieve a uniform size distribution, which is crucial for in vivo applications, the MLV suspension is subjected to extrusion.

Step-by-Step Methodology:

  • Extruder Assembly: Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Heating: Pre-heat the extruder and the liposome suspension to a temperature above the Tm of the lipid mixture.

  • Extrusion: Pass the liposome suspension through the membranes multiple times (typically 11-21 passes). This process forces the liposomes through the pores, reducing their size and lamellarity to form large unilamellar vesicles (LUVs) with a defined diameter.

Diagram: Liposome Formulation and Sizing Workflow

G Lipid Dissolution 1. Lipid Dissolution (DPPC, DSPC, DSPE-PEG2000 in Chloroform/Methanol) Film Formation 2. Film Formation (Rotary Evaporation) Lipid Dissolution->Film Formation Vacuum Drying 3. Vacuum Drying (Remove Residual Solvent) Film Formation->Vacuum Drying Hydration 4. Hydration (Aqueous Buffer > Tm) Vacuum Drying->Hydration MLV Formation Formation of Multilamellar Vesicles (MLVs) Hydration->MLV Formation Extrusion 5. Extrusion (e.g., 100 nm membrane > Tm) MLV Formation->Extrusion LUV Formation Formation of Large Unilamellar Vesicles (LUVs) Extrusion->LUV Formation Drug Loading 6. Drug Loading LUV Formation->Drug Loading

Caption: Workflow for the preparation of temperature-sensitive liposomes.

Protocol 3: Drug Loading Techniques

The method of drug loading depends on the physicochemical properties of the drug.

A. Passive Loading

For some hydrophilic drugs, they can be dissolved in the aqueous hydration medium. During the hydration of the lipid film, the drug is passively entrapped within the aqueous core of the liposomes.[8] However, this method often results in low encapsulation efficiencies.

B. Active (Remote) Loading

For weakly basic drugs like doxorubicin, an active loading method utilizing a transmembrane pH gradient is highly effective and can achieve encapsulation efficiencies of over 95%.[8][10][19]

Step-by-Step Methodology:

  • Establish pH Gradient: Formulate the liposomes with an acidic internal buffer (e.g., 300 mM citrate, pH 4.0) and an external buffer with a higher pH (e.g., HBS, pH 7.4). This gradient is established by exchanging the external buffer of the pre-formed liposomes using dialysis or size-exclusion chromatography.

  • Drug Incubation: Add the drug (e.g., doxorubicin) to the liposome suspension. The incubation temperature should be slightly below the Tm (e.g., 37°C) to allow for drug permeation across the membrane without causing premature leakage.[20]

  • Mechanism of Entrapment: The uncharged form of the weakly basic drug diffuses across the lipid bilayer into the acidic core of the liposome. Inside, the drug becomes protonated and charged, preventing it from diffusing back out, thus leading to its accumulation and precipitation within the liposome.[8][10]

  • Purification: Remove any unencapsulated drug from the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).

Characterization of Temperature-Sensitive Liposomes

Thorough characterization is essential to ensure the quality, stability, and desired performance of the formulated liposomes.

ParameterMethodTypical Expected Values/Observations
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Hydrodynamic diameter of 80-120 nm with a PDI < 0.2, indicating a homogenous population.[5]
Zeta Potential Laser Doppler VelocimetryTypically slightly negative (-5 to -20 mV) due to the phosphate groups of the phospholipids. This can influence stability and in vivo interactions.
Encapsulation Efficiency (%EE) Spectrophotometry or HPLC after liposome lysis%EE = [(Drug_total - Drug_free) / Drug_total] x 100. For active loading, >95% is achievable.
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)A sharp endothermic peak should be observed around the target temperature (e.g., 41-42°C). The sharpness of the peak indicates the cooperativity of the phase transition.[12][13][14]
In Vitro Drug Release Dialysis method with temperature controlThe liposome suspension is placed in a dialysis bag against a large volume of release medium at 37°C and at a temperature above the Tm (e.g., 42°C). Aliquots of the release medium are collected over time and analyzed for drug content. A rapid and significant release should be observed at 42°C, with minimal leakage at 37°C. For instance, >80% release within minutes at 42°C, and <10% release over several hours at 37°C.[4][12]

In Vitro and In Vivo Evaluation

In Vitro Cell-Based Assays
  • Cytotoxicity Assays: The efficacy of the drug-loaded TSLs can be evaluated in cancer cell lines. Cells are incubated with the liposomes at 37°C and with a mild hyperthermia treatment (e.g., a 42°C water bath for a defined period). Cell viability is then assessed using assays such as MTT or MTS. A significant decrease in cell viability is expected in the hyperthermia-treated group compared to the normothermia group, demonstrating temperature-triggered drug release and efficacy.[12]

In Vivo Animal Studies
  • Pharmacokinetics and Biodistribution: Following intravenous administration of the TSLs to tumor-bearing animal models (e.g., mice), blood samples and tissues are collected at various time points. The concentration of the drug and/or a lipid marker is quantified to determine the circulation half-life and biodistribution profile. The inclusion of a PEGylated lipid should result in a prolonged circulation time.

  • Antitumor Efficacy: Tumor-bearing animals are treated with the drug-loaded TSLs, with or without localized hyperthermia applied to the tumor. Tumor growth is monitored over time. A significant inhibition of tumor growth is anticipated in the group receiving the TSLs combined with hyperthermia, compared to control groups (e.g., free drug, TSLs without hyperthermia).[12]

Conclusion

The formulation of temperature-sensitive liposomes using DPPC provides a powerful platform for targeted drug delivery. By carefully selecting the lipid composition and optimizing the formulation and drug loading processes, it is possible to create sophisticated nanocarriers that can be triggered to release their payload at a specific site through the application of mild hyperthermia. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to design and evaluate effective DPPC-based TSLs for a range of therapeutic applications.

References

  • Current developments in drug delivery with thermosensitive liposomes - PMC - NIH. (n.d.).
  • Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC - NIH. (n.d.).
  • Smart thermosensitive liposomes for effective solid tumor therapy and in vivo imaging. (2017, September 21).
  • In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin. (2022, April 15).
  • Thermosensitive liposomal drug delivery systems: state of the art review - PMC. (n.d.).
  • Development and characteristics of temperature-sensitive liposomes for vinorelbine bitartrate - Ovid. (n.d.).
  • Enhancement of the phase transition permeability of DPPC liposomes by incorporation of MPPC: A new temperature-sensitive liposome for use with mild hyperthermia - Scholars@Duke. (n.d.).
  • In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin - ResearchGate. (n.d.).
  • In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin - Taylor & Francis. (2022, July 22).
  • Development of Robust Cationic Light-Activated Thermosensitive Liposomes: Choosing the Right Lipids - Trepo. (2023, October 5).
  • Pharmaceutical Development and Design of Thermosensitive Liposomes Based on the QbD Approach - PMC. (2022, February 24).
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI. (2021, June 18).
  • US6200598B1 - Temperature-sensitive liposomal formulation - Google Patents. (n.d.).
  • Temperature-sensitive polymers to promote heat-triggered drug release from liposomes - Erasmus University Rotterdam. (2022, August 23).
  • THERMOSENSITIVE LIPOSOMES CONTAINING DOXORUBICIN. PREPARATION AND IN VITRO EVALUATION - Farmacia Journal. (n.d.).
  • Optimization of a novel and improved thermosensitive liposome formulated with DPPC and a Brij surfactant using a robust - Ovid. (n.d.).
  • Characteristics of the Membrane Permeability of Temperature-Sensitive Liposome | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, June 7).
  • Designing of thermosensitive liposomes from natural lipids for multimodality cancer therapy. (1995, January 1).
  • studies-on-the-preparation-and-characterization-of-thermosensitive-liposomes.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - Helda - University of Helsinki. (2018, October 4).
  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. - SciSpace. (2018, January 12).
  • Liposome Active Loading Technology - CD Formulation. (n.d.).
  • Phase transition of DPPC liposomes by NPS. The liposomes were... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Rapid Release of Doxorubicin from Thermosensitive Liposomes Contributions of Leakage Versus Unloading | The Journal of Physical Chemistry B - ACS Publications. (2025, July 10).
  • Phase transition temperatures and total enthalpy change of DMPC... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Current Update of a Thermosensitive Liposomes Composed of DPPC and Brij78 - PubMed. (2018, July 15).

Sources

Application Note: Precision Probing of Alpha-Crystallin Membrane Binding Using 16:1 Trans PC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-crystallin (


-Crys) is the primary chaperone of the vertebrate eye lens, essential for maintaining transparency by preventing protein aggregation.[1] Its pathological binding to lens membranes is a hallmark of cataract formation. This interaction is hypersensitive to the physical state of the lipid bilayer—specifically lipid order, fluidity, and the presence of hydrophobic defects.

This guide details the application of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (16:1 trans PC) as a high-precision biophysical tool. Unlike its cis-isomer (palmitoleoyl) or saturated counterpart (dipalmitoyl), 16:1 trans PC offers a unique "intermediate" phase behavior. By utilizing the trans double bond geometry, researchers can decouple the effects of acyl chain fluidity from steric packing, providing a controlled environment to quantify


-Crys membrane affinity.

Part 1: The Biophysical Rationale

Why 16:1 Trans PC?

In membrane biology, the geometry of the acyl chain double bond dictates the phase transition temperature (


) and the packing parameter of the bilayer.
  • 16:1 Cis (Palmitoleoyl PC): The cis kink at C9 creates large free volume, resulting in a very low

    
     (< -30°C) and a highly fluid, disordered liquid-crystalline phase (
    
    
    
    ) at physiological temperatures.
  • 16:0 (DPPC): Fully saturated chains pack tightly, resulting in a high

    
     (~41°C) and a rigid gel phase (
    
    
    
    ) at room temperature.
  • 16:1 Trans (Palmitelaidic PC): The trans double bond introduces a smaller "kink" than the cis form, allowing tighter packing similar to saturated lipids but retaining the electronic properties of an unsaturated bond.

Application: By using 16:1 trans PC, you generate a membrane that is chemically unsaturated but biophysically "ordered." This allows you to test the hypothesis: Does


-crystallin bind to membranes due to chemical unsaturation (hydrophobicity) or physical disorder (packing defects)?
Comparative Lipid Properties
Lipid SpeciesCommon NameConfiguration

(Approx)
Phase at 37°CPacking Density
16:1 (9Z) PC Di-Palmitoleoyl PCCis-36°CFluid (

)
Low (High defects)
16:1 (9E) PC Di-Palmitelaidoyl PCTrans~10-15°C*Fluid (

)
Medium (Intermediate)
16:0 PC DPPCSaturated41°CGel (

)
High (Ordered)

*Note:


 estimates for 16:1 trans PC are extrapolated from 18:1 trans trends; empirical validation in your specific buffer system is recommended.

Part 2: Experimental Protocol

Method: High-Speed Co-Sedimentation Assay

This protocol isolates membrane-bound chaperone fractions using ultracentrifugation. It is the gold standard for distinguishing "weakly associated" peripheral proteins from "tightly bound" insertions.

Reagents & Equipment[2][3][4][5][6][7]
  • Lipids: 16:1 Trans PC (Avanti Polar Lipids or equivalent), 16:1 Cis PC (Control).

  • Protein: Purified bovine or recombinant human

    
    -crystallin (native or labeled).
    
  • Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (degassed).

  • Equipment: Mini-extruder (Avanti), 100 nm polycarbonate membranes, Ultracentrifuge (e.g., Beckman Optima with TLA-100 rotor).

Workflow Visualization

G LipidFilm 1. Lipid Film (Evaporation) Hydration 2. Hydration (> Tm of lipid) LipidFilm->Hydration Add Buffer LUVs 3. Extrusion (100nm LUVs) Hydration->LUVs Mechanical Energy Incubation 4. Incubation (Lipid + a-Crys) LUVs->Incubation Mix 37°C Separation 5. Ultracentrifugation (100,000 x g) Incubation->Separation 30 min Analysis 6. Quantification (Supernatant vs Pellet) Separation->Analysis SDS-PAGE / BCA

Figure 1: Step-by-step workflow for the co-sedimentation binding assay.

Step-by-Step Procedure

1. Preparation of Large Unilamellar Vesicles (LUVs)

  • Dissolve 16:1 trans PC in chloroform. Aliquot into a glass vial to achieve a final concentration of 2-5 mM.

  • Dry under a stream of nitrogen gas to form a thin film. Desiccate under vacuum for 2-4 hours to remove trace solvent.

  • Critical Step: Hydrate the film with Binding Buffer. For 16:1 trans PC, hydration must occur above its phase transition temperature (recommend >25°C). Vortex vigorously for 30 mins.

  • Perform 5 freeze-thaw cycles (Liquid

    
    
    
    
    
    40°C water bath) to ensure equilibrium.
  • Extrude the suspension 11-21 times through a 100 nm polycarbonate filter using a mini-extruder. This creates uniform LUVs.

2. The Binding Reaction

  • Prepare

    
    -crystallin stock (0.5 – 1.0 mg/mL).
    
  • Mix LUVs (final lipid conc: 1 mM) with

    
    -crystallin (final protein conc: 0.1 – 0.5 mg/mL) in Binding Buffer.
    
  • Incubation: Incubate at 37°C for 60 minutes .

    • Note: Temperature control is vital. At 37°C, 16:1 trans PC is fluid but ordered. To test "gel phase" binding, incubate at 4°C (below

      
      ).
      

3. Separation & Quantification

  • Centrifuge samples at 100,000

    
     g for 30 minutes  at the incubation temperature.
    
  • Carefully remove the supernatant (unbound protein).

  • Resuspend the pellet (lipid + bound protein) in an equal volume of SDS loading buffer.

  • Analyze fractions via SDS-PAGE. Densitometry of the

    
    -crystallin band (approx 20 kDa) allows calculation of the Bound/Free ratio.
    

Part 3: Data Analysis & Mechanistic Interpretation

Expected Results

Alpha-crystallin binds preferentially to "defects" or hydrophobic voids in the membrane.

  • 16:1 Cis PC: High disorder

    
     High defect density 
    
    
    
    Strong Binding .
  • 16:1 Trans PC: Higher order (tighter packing)

    
     Fewer defects 
    
    
    
    Reduced Binding (compared to cis).
  • 16:0 DPPC: Gel phase (at <41°C)

    
     Rigid surface 
    
    
    
    Minimal Binding (unless hydrophobic mismatch occurs).
Calculating Binding Affinity ( )

To determine the dissociation constant, perform the assay with fixed lipid concentration and increasing protein concentration. Plot Bound Protein (


) vs. Free Protein (

) and fit to the Langmuir isotherm:


Mechanistic Diagram: The "Defect" Hypothesis

Mechanism CisLipid Cis-Lipid (16:1) Large Kink PackingLoose Loose Packing (Hydrophobic Voids) CisLipid->PackingLoose Steric Hindrance TransLipid Trans-Lipid (16:1) Small Kink PackingTight Tight Packing (Ordered Surface) TransLipid->PackingTight Linear Geometry AlphaBind High Alpha-Crys Binding PackingLoose->AlphaBind Exposes Hydrophobic Core AlphaNoBind Low Alpha-Crys Binding PackingTight->AlphaNoBind Shields Hydrophobic Core

Figure 2: Mechanistic impact of lipid geometry on chaperone recruitment.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Pellet Size Liposome aggregationEnsure extrusion is performed properly; check buffer pH; do not freeze LUVs after extrusion.
Protein in Pellet (Control) Protein aggregationSpin protein stock at 100,000

g before the assay to remove pre-existing aggregates.
No Binding Observed Ionic strength too high

-Crys binding has an electrostatic component. Try lowering NaCl to 50 mM if hydrophobic binding is weak.
Lipid Loss Adsorption to tubesUse glass or low-binding polypropylene tubes; quantify lipid concentration (phosphate assay) after extrusion.

References

  • Avanti Polar Lipids.Phase Transition Temperatures for Glycerophospholipids. (Provides standard

    
     values for cis/trans/saturated variants).
    [Link]
    
  • Cobb, B. A., & Petrash, J. M. (2000). Characterization of alpha-crystallin-plasma membrane binding.[8] Journal of Biological Chemistry, 275(9), 6664-6672. (Foundational protocol for sedimentation assays). [Link]

  • Tchaikovskaya, T., et al. (2022). Binding of Alpha-Crystallin to Cortical and Nuclear Lens Lipid Membranes Derived from a Single Lens.[6][9] Membranes, 12(10), 927. (Discusses lipid composition effects on binding). [Link][2][4]

  • Varkey, J., et al. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 28(17). (General methodological guide). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine (16:1 Trans PC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine in Aqueous Buffer

Executive Summary & Molecule Profile

User Query: "How do I dissolve 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine in aqueous buffer?"

The Short Answer: You cannot "dissolve" this lipid in water in the traditional sense (like salt or sugar) to form a molecular solution because its Critical Micelle Concentration (CMC) is negligible. Instead, you must disperse it to form liposomes (vesicles). If you require a crystal-clear solution, you must either reduce the particle size to <50 nm (Small Unilamellar Vesicles - SUVs) via energy input or use detergents to form mixed micelles.

Molecule Profile:

  • Common Name: 16:1 (Δ9-Trans) PC; Palmitelaidoyl PC.[1][2][3]

  • Structure: Phosphocholine headgroup (zwitterionic) with two 16-carbon chains containing a trans double bond at the 9th carbon.

  • Key Physical Property (Tm): The gel-to-liquid crystalline phase transition temperature (Tm) is estimated to be < 10°C (inferred from the homologous 18:1 Trans PC which has a Tm of 12°C [1]).

    • Implication: At Room Temperature (25°C), this lipid is in the fluid (liquid crystalline, Lα) phase . This makes it easier to hydrate than saturated lipids like DPPC (Tm = 41°C).

Core Protocol: Preparation of Stable Aqueous Dispersions

To "solubilize" this lipid, you must generate a stable suspension. The Thin Film Hydration method is the industry standard.

Step-by-Step Workflow
  • Dissolution (Organic): Dissolve the lipid powder in Chloroform or Methanol:Chloroform (1:1) to 10 mg/mL.

  • Film Formation: Evaporate the solvent under a stream of Nitrogen or Argon in a glass vial.

    • Critical: Rotate the vial to coat the walls evenly.

    • Vacuum Drying: Desiccate under high vacuum for >2 hours to remove residual solvent traces (cytotoxic).

  • Hydration (The "Solubilization" Step):

    • Add your aqueous buffer (e.g., PBS pH 7.4) to the dried film.

    • Temperature: Although the Tm is low, hydrate at 30–40°C to ensure rapid swelling.

    • Agitation: Vortex vigorously for 1–2 minutes.

    • Result: A cloudy, milky suspension containing Multilamellar Vesicles (MLVs).

Visualization: The Solubilization Workflow

Lipid_Solubilization_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Hydration (Aqueous) cluster_2 Phase 3: Clarification (Optional) Lipid_Powder Lipid Powder (16:1 Trans PC) Organic_Solvent Dissolve in Chloroform Lipid_Powder->Organic_Solvent Dry_Film Dry Lipid Film (Vacuum Desiccation) Organic_Solvent->Dry_Film Evaporation Add_Buffer Add Buffer (PBS/HEPES) Dry_Film->Add_Buffer Vortex Vortex > Tm (30-40°C) Add_Buffer->Vortex MLV Cloudy Suspension (MLVs > 500nm) Vortex->MLV Energy_Input Sonication or Extrusion MLV->Energy_Input Size Reduction SUV Clear Dispersion (SUVs < 50nm) Energy_Input->SUV

Caption: Standard workflow for converting 16:1 Trans PC from powder to stable aqueous dispersion.

Troubleshooting & FAQs

Q1: The solution is cloudy. Did it fail to dissolve?

  • Diagnosis: No, this is normal.

  • Mechanism: Phospholipids spontaneously form Multilamellar Vesicles (MLVs) which are large (1–5 µm) and scatter light, appearing milky.

  • Solution: If you need a clear solution (e.g., for spectroscopy), you must reduce the particle size.

    • Protocol: Sonicate the cloudy suspension using a probe sonicator (on ice) for 5–10 minutes until it becomes transparent. This creates Small Unilamellar Vesicles (SUVs) < 50 nm.

Q2: I see white flakes floating in the buffer that won't disappear.

  • Diagnosis: Incomplete hydration or "Lipid Caking."

  • Cause: The lipid film was likely too thick or the hydration temperature was too low (though less likely for 16:1 Trans PC).

  • Fix:

    • Heat the vial to 45°C (well above Tm).

    • Vortex vigorously for 30 seconds.

    • Repeat this Heat-Vortex cycle 3 times.

    • If flakes persist, perform 3 freeze-thaw cycles (Liquid Nitrogen <-> 45°C water bath). This physically disrupts the tightly packed lipid sheets.

Q3: Can I use detergents to get a true solution?

  • Diagnosis: Yes, if your application permits.

  • Mechanism: Detergents intercalate into the lipid bilayer and, at sufficient concentration, break it apart into mixed micelles (Lipid + Detergent).

  • Protocol: Add Triton X-100 or Dodecyl Maltoside (DDM) to a final concentration above their CMC (e.g., 0.1% - 1% w/v). The solution will turn crystal clear instantly.

  • Warning: Detergents are lytic to cells and can interfere with protein assays.

Q4: My lipid precipitated after a few days at 4°C.

  • Diagnosis: Phase transition aggregation.

  • Mechanism: While 16:1 Trans PC is likely fluid at RT, 4°C might be close to its transition temperature or induce packing defects that lead to fusion/aggregation.

  • Fix: Store the liposomes at room temperature (if chemically stable) or add Cholesterol (20–30 mol%) to the formulation. Cholesterol eliminates the phase transition, keeping the membrane fluid and stable at lower temperatures.

Technical Data Summary

ParameterValue / RecommendationNotes
Molecular Weight ~728.0 g/mol Exact MW depends on counter-ions.
Phase Transition (Tm) < 10°C (Estimated)Fluid at Room Temp. Reference 18:1 Trans PC (Tm=12°C) [1].
Solvent for Stock Chloroform (CHCl₃)Store at -20°C under Argon.
Hydration Temp 25°C - 40°C Hydrate above Tm.
Preferred Buffer PBS, HEPES (pH 7.4)Avoid high concentrations of divalent cations (Ca²⁺, Mg²⁺) during initial hydration to prevent aggregation.
Storage (Aqueous) 4°C (Dark)Do NOT freeze aqueous liposomes unless cryoprotectant (Sucrose/Trehalose) is added.

Advanced Decision Tree: Method Selection

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

Solubilization_Decision_Tree cluster_cloudy Suspension OK cluster_clear Clarity Required Start Start: 16:1 Trans PC in Buffer Is_Clear_Required Is optical clarity required? Start->Is_Clear_Required Cloudy_Path Use MLVs (Cloudy) Is_Clear_Required->Cloudy_Path No Detergent_Allowed Is detergent allowed? Is_Clear_Required->Detergent_Allowed Yes Vortex_Only Method: Simple Vortexing Cloudy_Path->Vortex_Only Micelles Mixed Micelles Detergent_Allowed->Micelles Yes SUVs SUVs (Nano-vesicles) Detergent_Allowed->SUVs No Add_Detergent Method: Add Triton X-100 / DDM Micelles->Add_Detergent Sonication Method: Sonication / Extrusion SUVs->Sonication

Caption: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. (Data for 18:1 Trans PC used as homologous reference). Available at: [Link]

  • Avanti Polar Lipids. Product Page: 16:1 (Δ9-Trans) PC.[1][4][5][6][7] Catalog No. 850359.[4][5] Available at: [Link][4]

  • Cevc, G. (1991).[7] How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation. Biochemistry, 30(29), 7186-7193. (Mechanistic grounding for trans-unsaturation effects).

Sources

Technical Support Center: Troubleshooting Vesicle Aggregation in 16:1 Trans PC Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The "Trans" Factor: Why Your Lipid Behaves Differently

Before troubleshooting, we must ground the problem in the unique physics of your molecule. You are likely working with 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (or a similar trans-isomer).

Unlike standard "fluid" lipids (like 18:1 cis DOPC) or "rigid" saturated lipids (like 16:0 DPPC), 16:1 trans PC occupies a distinct biophysical niche:

  • Packing Parameter: The trans double bond creates a straighter acyl chain than the cis kink. This allows 16:1 trans PC to pack more tightly than its cis counterpart (16:1 palmitoleoyl), leading to stronger Van der Waals attractions between bilayers.

  • Phase Transition (

    
    ):  While 16:1 cis PC has a 
    
    
    
    well below freezing, the trans configuration shifts the
    
    
    higher. If you process this lipid at temperatures too close to its phase transition (or below it, if working in cold rooms), you induce "grain boundary" defects that promote aggregation.
  • Zwitterionic Neutrality: Pure PC liposomes have a near-neutral zeta potential (-2 to -5 mV). Without a charge repellant (like PG/PS lipids) or steric barrier (PEG), they are thermodynamically unstable and prone to flocculation, especially when the tighter trans packing reduces the hydration repulsion layer.

Diagnostic Workflow

Use this logic tree to identify the root cause of your aggregation.

TroubleshootingFlow Start START: Aggregation Observed (Cloudiness/Precipitate) CheckTm 1. Check Temperature vs. Tm Is Process Temp > Tm + 10°C? Start->CheckTm CheckZeta 2. Check Zeta Potential Is |ζ| > 30mV? CheckTm->CheckZeta Yes Sol_Heat SOLUTION: Thermal History Re-hydrate & Extrude at Higher T CheckTm->Sol_Heat No (Too Cold) CheckBuffer 3. Check Buffer Chemistry Is PBS/Saline used without PEG? CheckZeta->CheckBuffer Yes (Charged) Sol_Charge SOLUTION: Electrostatics Add 5-10 mol% PG/PS or Reduce Ionic Strength CheckZeta->Sol_Charge No (Neutral) Sol_Steric SOLUTION: Steric Shield Add 2-5 mol% PEG-Lipid CheckBuffer->Sol_Steric Yes (High Salt) Sol_Impurities SOLUTION: Purity Check Check TLC for Lysolipids CheckBuffer->Sol_Impurities No (Low Salt)

Figure 1: Decision tree for diagnosing aggregation in trans-unsaturated PC formulations.

Deep Dive: Troubleshooting Guides

Issue 1: Thermal History & Phase Separation

The Science: Trans-lipids have a higher


 than cis-lipids. If you hydrate or extrude 16:1 trans PC at room temperature (20-25°C) and its 

is near this range (or if you store it at 4°C), the lipids may enter a "rippled phase" (

). In this phase, line defects form at the grain boundaries of the membrane, acting as nucleation sites for fusion and aggregation.

The Fix:

  • Heat it up: Ensure all processing (hydration, sonication, extrusion) occurs at

    
     . For 16:1 trans PC, assume a "safe" processing temperature of 40-50°C  unless specific batch data says otherwise.
    
  • Annealing: After hydration, cycle the formulation between 60°C and 4°C three times. This removes "structural memory" of the dry film.

Issue 2: The "Neutral Charge" Trap (DLVO Theory)

The Science: Pure 16:1 trans PC is zwitterionic. In high salt buffers (like PBS, 150mM NaCl), the sodium ions screen the weak dipole charge of the headgroup. According to DLVO theory, when the electrostatic repulsion (zeta potential) drops below


 mV, Van der Waals attraction dominates. The tighter packing of trans acyl chains increases this attractive force compared to cis lipids.

The Fix:

  • Doping: Incorporate 5-10 mol% of a negatively charged lipid (e.g., 16:1 PG or DPPG) to induce electrostatic repulsion.

  • Steric Stabilization: If charge is not an option, add 2-5 mol% DSPE-PEG2000 . The PEG chains create a "brush" layer that physically prevents the bilayers from touching, regardless of the trans packing density.

Issue 3: Buffer Incompatibility

The Science: Certain buffers promote aggregation in PC systems. Phosphate anions can bridge headgroups, and divalent cations (Ca²⁺, Mg²⁺) can bind to the phosphate oxygen, causing immediate flocculation (calcium bridging).

The Fix:

  • Switch Buffers: Use HEPES or Tris (10-20 mM) instead of Phosphate buffers if possible.

  • Remove Divalents: Ensure your water is Type I (Milli-Q) and free of Ca²⁺. Add 1 mM EDTA to chelate trace metals if aggregation persists.

Validated Experimental Protocols

Protocol A: Correct Hydration & Sizing for Trans-PC

Prevents initial aggregation during formation.

  • Film Formation: Dissolve 16:1 trans PC in Chloroform/Methanol (2:1). Evaporate under nitrogen stream while rotating to form a thin film.

  • Desiccation: Vacuum desiccate for >4 hours to remove trace solvent (solvent residues destabilize the bilayer).

  • Hydration (Critical):

    • Pre-warm buffer to 50°C .

    • Add buffer to the film.

    • Vortex vigorously for 1 minute.

    • Incubate: Allow the vesicle suspension to sit at 50°C for 30 minutes . This ensures the trans-lipids fully hydrate and enter the fluid (

      
      ) phase.
      
  • Sizing (Extrusion):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder block to 50°C (use a heating block or water jacket).

    • Pass the sample 11-21 times. Never extrude cold.

Protocol B: Dynamic Light Scattering (DLS) Validation

Verifies stability.

ParameterAcceptance CriteriaTroubleshooting
Z-Average Size 80 - 140 nm>200 nm indicates fusion/aggregation.
PDI (Polydispersity) < 0.200> 0.2 indicates heterogeneous population (aggregates present).
Count Rate Stable (kcnts/s)Fluctuating count rate suggests large particulates drifting through the beam.
Zeta Potential < -30 mV or > +30 mVIf between -10 and +10 mV, the system is unstable.

Frequently Asked Questions (FAQ)

Q: Can I store 16:1 trans PC liposomes at 4°C? A: Use caution. Unlike DOPC (cis), 16:1 trans PC packs tightly. At 4°C, it may transition into a gel or crystal-like state, forcing water out of the headgroup region and causing vesicles to fuse. Recommendation: Store at room temperature (if chemically stable) or add 20-30% Cholesterol to eliminate the phase transition and keep the membrane fluid at 4°C.

Q: My formulation looks clear, but DLS shows a peak at 1000 nm. Why? A: This is "micro-aggregation." The trans lipids are forming small clusters that aren't visible to the naked eye yet. This is usually due to insufficient charge repulsion. Add 1-5% PEG-lipid to resolve this.

Q: Does the "trans" bond affect drug loading? A: Yes. The tighter packing of trans-acyl chains lowers the free volume in the bilayer. Hydrophobic drugs may have lower encapsulation efficiency compared to cis (DOPC) formulations. You may need to lower the drug-to-lipid ratio.

References

  • Phase Transition & Lipid Packing

    • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (2018).[1][2][3][4] Demonstrates the detection of conformational changes in lipid bilayers (DPPC, DMPC) and the importance of processing above

      
      .
      
  • Trans vs.

    • Effect of Double Bond Position on Lipid Bilayer Properties.[5] (2007/2025). J. Phys. Chem. B. Discusses how trans-unsaturated lipids pack more closely (similar to saturated lipids) compared to kinked cis-lipids, affecting Van der Waals interactions.

  • Zeta Potential & Aggregation

    • Liposome Zeta Potential Determination.[4][6][7][8] Creative Biostructure.[6] Explains the DLVO requirement of >30mV for electrostatic stabilization of PC liposomes.

  • PEGylation for Steric Stability

    • Poly(ethylene glycol)-Modified Phospholipids Prevent Aggregation. (1991). Biochimica et Biophysica Acta.

Sources

optimal hydration temperature for dipalmitelaidoyl PC films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rule of 10"

For 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (16:1 Trans PC) , the recommended hydration temperature is 45°C to 50°C .

While standard 16:1 cis lipids (like Palmitoleoyl PC) have extremely low transition temperatures (< -30°C), the trans-isomer configuration of Dipalmitelaidoyl PC significantly tightens acyl chain packing, raising the phase transition temperature (


). To ensure the lipid is fully in the Liquid Crystalline (

)
phase during hydration—a prerequisite for successful vesicle formation—you must maintain the system well above its

.

The Golden Rule:



Part 1: Scientific Context & Physical Chemistry

The "Trans Effect" on Membrane Dynamics

Understanding why you are heating the sample is crucial for reproducibility. Dipalmitelaidoyl PC is rare because it combines a medium chain length (C16) with a trans double bond.

  • Cis vs. Trans Packing:

    • Cis-16:1 (Palmitoleoyl): The "kink" in the hydrocarbon chain prevents tight packing, resulting in a very low

      
       (~ -36°C).
      
    • Trans-16:1 (Palmitelaidoyl): The trans double bond straightens the chain, mimicking the geometry of saturated lipids (like DPPC). This allows for tighter Van der Waals interactions and significantly raises the

      
      .
      
  • Thermotropic Data Comparison: The table below highlights why Dipalmitelaidoyl PC requires a protocol closer to DPPC than to DOPC.

Lipid NameAcyl ChainConfigurationApprox.[1][2][3][4][5][6]

(

C)
Recommended Hydration T
Dipalmitelaidoyl PC 16:1 Trans ~31.5°C *45°C - 50°C
Dielaidoyl PC (DEPC)18:1Trans12°C25°C - 30°C
Dipalmitoyl PC (DPPC)16:0Saturated41°C50°C - 55°C
Palmitoleoyl PC16:1Cis-36°C20°C (Room Temp)

*Note: While 18:1 Trans PC has a


 of 12°C, computational models and databases (LIPIDAT) suggest the 16:1 Trans variant can exhibit higher ordering temperatures, potentially near 31.5°C [1]. We recommend 45°C to eliminate any risk of gel-phase defects.

Part 2: Troubleshooting Matrix

Issue: My lipid film is peeling off in sheets or flakes rather than forming a milky suspension.

Probable Cause Diagnostic Question Resolution
Cold Hydration Is your buffer at Room Temp (~22°C)?CRITICAL: The buffer must be pre-heated to 45°C . If the buffer is colder than the lipid's

, the lipid remains in the Gel (

) phase and will not swell into vesicles.
Evaporative Cooling Did you add buffer immediately after vacuum?The glass vial may be cold from solvent evaporation. Warm the vial to 45°C before adding the buffer.
Ionic Strength Is your buffer >150mM salt?High salt shields headgroup repulsion, making hydration harder. Increase temperature to 55°C and sonicate immediately.

Issue: The suspension is cloudy with visible particulates.

Probable Cause Diagnostic Question Resolution
MLV Formation Did you skip the sizing step?This is normal. Thin film hydration produces Multilamellar Vesicles (MLVs).[7] To get clear Large Unilamellar Vesicles (LUVs), you must extrude or sonicate.
Lipid Degradation Is the suspension yellow/brown?STOP. Trans-lipids are unsaturated and susceptible to oxidation. If the lipid stock was old or stored improperly, it may have oxidized. Discard and use fresh stock under Argon/Nitrogen.

Part 3: Optimized Experimental Protocol

Method: Thin Film Hydration for Dipalmitelaidoyl PC Objective: Generation of 10mM MLVs

Phase A: Film Formation
  • Dissolution: Dissolve Dipalmitelaidoyl PC in Chloroform (or Chloroform:Methanol 2:1) to a concentration of 10 mg/mL in a round-bottom flask.

  • Evaporation: Use a rotary evaporator or nitrogen stream to remove solvent.

    • Tip: Rotate the flask to coat the walls evenly.

  • Desiccation: Place the flask under high vacuum (lyophilizer or vacuum pump) for minimum 2 hours (overnight is preferred).

    • Why? Residual chloroform destabilizes the bilayer and affects

      
      .
      
Phase B: Hydration (The Critical Step)
  • Pre-Heat: Set a water bath to 45°C .

  • Warm Buffer: Place your hydration buffer (e.g., PBS, HEPES) in the bath for 10 minutes.

  • Warm Flask: Submerge the bottom of the dry lipid flask in the 45°C bath for 2 minutes.

  • Addition: Add the pre-heated buffer to the flask.

  • Agitation: Keep the flask in the 45°C water bath. Vortex vigorously for 30 seconds, then rest for 30 seconds. Repeat for 5-10 minutes.

    • Visual Check: The film should completely disappear from the glass, forming a homogeneous milky white suspension.

  • Annealing (Optional): Allow the vesicles to sit at 45°C for 30 minutes to equilibrate the bilayers.

Phase C: Downstream Processing
  • Extrusion: If sizing is required, the extruder heating block MUST be set to >45°C. Extruding below

    
     will clog the membrane and rupture the syringe.
    

Part 4: Workflow Logic Visualization

HydrationWorkflow Start Dry Lipid Film (Dipalmitelaidoyl PC) CheckTemp Check System Temp Start->CheckTemp PathCold Temp < 32°C (Room Temp) CheckTemp->PathCold Too Cold PathHot Temp = 45-50°C (Recommended) CheckTemp->PathHot Optimal GelPhase Lipid in Gel Phase (Lβ) Rigid Acyl Chains PathCold->GelPhase LiquidPhase Lipid in Liquid Crystalline (Lα) Fluid Acyl Chains PathHot->LiquidPhase ResultFail FAILURE Film Peeling / Aggregates Extruder Clogging GelPhase->ResultFail ResultSuccess SUCCESS Homogeneous MLVs Ready for Extrusion LiquidPhase->ResultSuccess

Caption: Decision tree for Dipalmitelaidoyl PC hydration. Success depends strictly on maintaining the lipid in the Liquid Crystalline (


) phase (Green Path).

References

  • LIPIDAT Database / NIST. (Cited via PMC). A Machine Learning Approach to Estimation of Phase Diagrams for Three-Component Lipid Mixtures. Table 5: 16:1 (Delta-9-Trans) PC Tm = 31.5°C.

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. (General reference for PC phase behavior and trans-lipid properties).

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Foundational text on PC polymorphism).

Sources

Validation & Comparative

comparing membrane fluidity of cis-16:1 vs trans-16:1 phosphatidylcholine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide: Membrane Fluidity Dynamics of cis-16:1 vs. trans-16:1 Phosphatidylcholine

As liposomal formulations, lipid nanoparticles (LNPs), and synthetic membrane models become increasingly sophisticated, the selection of structural lipids dictates the thermodynamic and kinetic stability of the final delivery vehicle. Among unsaturated lipids, 16:1 phosphatidylcholines present a fascinating case study in stereochemistry. Specifically, the geometric isomerism of the


 double bond—cis vs. trans—exerts a profound impact on lipid packing, phase transition temperature (

), and overall membrane fluidity.

This guide objectively compares the biophysical performance of cis-16:1 PC (1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine, DPoPC) against its geometric isomer, trans-16:1 PC (1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine), providing actionable insights and self-validating experimental protocols for membrane researchers.

Mechanistic Causality: The Role of Stereochemistry in Lipid Packing

To engineer a lipid bilayer with specific permeability and fusion characteristics, one must understand the causality between acyl chain geometry and intermolecular forces.

  • cis-16:1 PC (DPoPC): The cis double bond at the 9th carbon introduces a rigid ~30° kink in the hydrocarbon chain. This steric hindrance physically prevents adjacent lipid molecules from packing tightly against one another. The increased free volume between acyl chains drastically reduces van der Waals interactions, resulting in a highly fluid membrane with a negative liquid-to-gel phase transition temperature (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). At physiological temperatures, DPoPC exists entirely in a highly disordered liquid-crystalline (
    
    
    
    ) phase, making it ideal for formulations requiring high elasticity and rapid drug release.
  • trans-16:1 PC: In contrast, the trans double bond maintains a nearly linear, extended conformation that closely mimics the structure of fully saturated acyl chains (like DPPC). Because the chains can align parallel to one another, van der Waals forces are maximized. This ordered packing significantly elevates the

    
     compared to the cis isomer, driving the membrane toward a more rigid, gel-like (
    
    
    
    ) state at lower temperatures[1]. The resulting bilayer exhibits lower permeability and higher mechanical rigidity, which is highly advantageous for stabilizing liposomes and preventing premature payload leakage[2].

Quantitative Comparison of Biophysical Properties

The following table summarizes the divergent performance metrics of these two isomers.

Propertycis-16:1 PC (DPoPC)trans-16:1 PC
Systematic Name 1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine
Double Bond Geometry

-Cis (Kinked)

-Trans (Linear)
Phase Transition (

)
~ -36°CSignificantly higher than cis (approaches saturated behavior)
Membrane Fluidity (at 25°C) Very High (Liquid Crystalline Phase)Moderate/Low (Ordered Phase)
Packing Density Low (High free volume)High (Maximized van der Waals)
Permeability to Solutes HighLow
Primary Application Highly elastic LNPs, rapid-release liposomesStabilized bilayers, sustained-release vectors

Structural Logic & Workflow Visualization

The diagram below illustrates the causal relationship between lipid stereochemistry, molecular packing, and the resulting macroscopic membrane fluidity, culminating in the analytical validation step.

G LipidChoice Phosphatidylcholine (16:1) Selection Cis cis-16:1 PC (DPoPC) 30° Chain Kink LipidChoice->Cis Trans trans-16:1 PC Linear Conformation LipidChoice->Trans PackLoose Disrupted Packing (Increased Free Volume) Cis->PackLoose Steric Hindrance PackTight Ordered Packing (Maximized VDW Forces) Trans->PackTight Structural Homology FluidHigh High Fluidity / Low Tm PackLoose->FluidHigh Gel-to-Liquid Transition FluidLow Low Fluidity / High Tm PackTight->FluidLow Gel-to-Liquid Transition Assay Validation: DPH Fluorescence Anisotropy FluidHigh->Assay FluidLow->Assay

Causal relationship between 16:1 PC double bond geometry and membrane fluidity.

Experimental Workflow: Quantifying Membrane Fluidity

Step-by-Step Methodology

Step 1: Preparation of Large Unilamellar Vesicles (LUVs)

  • Dissolve the target lipid (cis-16:1 PC or trans-16:1 PC) in chloroform in a round-bottom flask.

  • Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove residual organic solvent, forming a thin lipid film.

  • Hydrate the film with PBS (pH 7.4) to a final lipid concentration of 1 mM. Critical Causality: Hydration must occur at least 10°C above the lipid's

    
     to ensure the lipid is in the fluid phase, allowing for complete vesicle closure and preventing aggregation[2].
    

Step 2: Extrusion and Sizing

  • Subject the multilamellar suspension to 5 freeze-thaw cycles (liquid nitrogen to warm water bath) to eliminate multilamellar structures.

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

Step 3: DPH Probe Incorporation

  • Prepare a 2 mM stock of DPH in tetrahydrofuran (THF).

  • Inject the DPH stock into the LUV suspension to achieve a lipid-to-probe molar ratio of 250:1.

  • Incubate in the dark at room temperature for 45 minutes to allow complete partitioning of the probe into the hydrophobic core.

Step 4: Fluorescence Anisotropy Measurement (Self-Validating System)

  • Measure fluorescence anisotropy (

    
    ) using a spectrofluorometer equipped with polarizing filters (Excitation: 358 nm, Emission: 430 nm).
    
  • Self-Validation Control: To ensure the system is self-validating, you must run DPPC (

    
     = 41°C) and DOPC (
    
    
    
    = -17°C) LUVs in parallel as rigid and fluid reference standards.
    • Validation Check: If the DPH anisotropy value of the DOPC control exceeds 0.15 at 25°C, it indicates incomplete hydration or probe aggregation in the aqueous phase, immediately invalidating the run.

  • Data Interpretation: A lower anisotropy value (

    
    ) indicates higher probe mobility, directly correlating to higher membrane fluidity (expected for cis-16:1 PC). A higher 
    
    
    
    value indicates restricted mobility due to tight packing (expected for trans-16:1 PC).

References

  • Where Species Begin: Structure, Organization and Stability in Biological Membranes and Model Membrane Systems. IAS Durham. Available at:[Link]

  • Dipole Modifiers Regulate Lipid Lateral Heterogeneity in Model Membranes. PMC - NIH. Available at:[Link]

  • Method for producing liposomes with increased percent of compound encapsulated. US Patent 5997899A.

Sources

A Researcher's Guide to the Comparative ¹H NMR Analysis of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of lipid molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful, non-destructive analytical technique for the detailed structural elucidation of phospholipids.[1][2][3] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (PDPC), a phosphatidylcholine with two trans-unsaturated fatty acid chains. Through a comparative approach, we will explore how subtle changes in acyl chain geometry and saturation are reflected in the ¹H NMR spectrum, offering a robust framework for phospholipid characterization.

The Power of ¹H NMR in Phospholipid Analysis

¹H NMR spectroscopy provides a quantitative and rapid method for analyzing the composition and structure of phospholipids.[1][3] The chemical shift of each proton is highly sensitive to its local electronic environment, allowing for the differentiation of various functional groups within the molecule, from the polar headgroup to the hydrophobic acyl chains. This technique is invaluable for assessing features such as the degree of unsaturation, the geometry of double bonds (cis vs. trans), and the overall conformational dynamics of the lipid in solution.[4]

Deciphering the ¹H NMR Spectrum of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (PDPC)

The structure of PDPC, with its distinct proton environments, gives rise to a characteristic ¹H NMR spectrum. The key to accurate analysis lies in the correct assignment of each resonance. Below is a detailed breakdown of the expected chemical shifts for the primary proton signals in PDPC, typically dissolved in a solvent like deuterated chloroform (CDCl₃).

Visualizing Proton Environments in PDPC

To aid in spectral interpretation, the following diagram illustrates the key proton groups within the PDPC molecule that are distinguishable by ¹H NMR.

G cluster_headgroup Choline Headgroup cluster_glycerol Glycerol Backbone cluster_acyl Acyl Chains (trans) N_CH3 N+(CH₃)₃ N_CH2 -CH₂-N+ N_CH3->N_CH2 ~3.4 ppm O_CH2 -CH₂-O-P N_CH2->O_CH2 ~4.3 ppm sn3_CH2 sn-3 CH₂ sn2_CH sn-2 CH sn3_CH2->sn2_CH ~4.0 ppm sn1_CH2 sn-1 CH₂ sn2_CH->sn1_CH2 ~5.2 ppm, ~4.2 ppm Olefinic_CH Olefinic -CH=CH- Allylic_CH2 Allylic -CH₂- Olefinic_CH->Allylic_CH2 ~5.4 ppm Acyl_CH2 Acyl -(CH₂)n- Allylic_CH2->Acyl_CH2 ~2.0 ppm Terminal_CH3 ~0.9 ppm Acyl_CH2->Terminal_CH3 ~1.3 ppm

Caption: Key proton groups in PDPC for ¹H NMR analysis.

Table 1: Typical ¹H NMR Chemical Shift Assignments for PDPC in CDCl₃

Proton GroupTypical Chemical Shift (δ, ppm)MultiplicityKey Structural Information
Terminal Methyl (-CH₃)~0.88TripletAcyl chain terminus
Methylene Chain (-(CH₂)n-)~1.2-1.4Broad MultipletBulk of the saturated acyl chain portion
α-Methylene (-CH₂-C=O)~2.3TripletProtons adjacent to the carbonyl group
Allylic Methylene (-CH₂-CH=)~2.0MultipletProtons adjacent to the double bond
Olefinic (-CH=CH-) ~5.3-5.4 Multiplet Presence and geometry of the trans double bond
Choline Methyls (-N⁺(CH₃)₃)~3.4SingletHeadgroup identification
Choline Methylene (-CH₂-N⁺)~3.8MultipletHeadgroup identification
Glycerol sn-3 (-CH₂-O-P)~4.0MultipletGlycerol backbone
Glycerol sn-1 (CH₂-O-C=O)~4.2 & ~4.4MultipletsGlycerol backbone, diastereotopic protons
Phosphate Methylene (-CH₂-O-P)~4.3MultipletHeadgroup identification
Glycerol sn-2 (-CH-O-C=O)~5.2MultipletGlycerol backbone

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.[5]

Comparative Analysis: The Spectroscopic Signature of Structure

The true diagnostic power of ¹H NMR is revealed through comparison. By analyzing the spectra of phospholipids with systematic structural variations, we can pinpoint the spectral features that correspond to specific molecular differences.

1. PDPC (trans) vs. DOPC (cis): The Influence of Double Bond Geometry

The most striking comparison is between PDPC (1,2-dipalmitelaidoyl ...) and its cis-isomer, 1,2-dipalmitoleoyl -sn-glycero-3-phosphocholine (DOPC). While chemically identical in composition, their spatial arrangement differs significantly.

  • Olefinic Protons: This is the most diagnostic region. The olefinic protons of the trans double bond in PDPC typically resonate at a slightly different chemical shift and exhibit a larger coupling constant (J-coupling) compared to the cis protons in DOPC. The olefinic protons in cis-unsaturated fatty acids generally appear in the region of δ 5.34 ppm.[4] In contrast, trans double bonds tend to create a more linear, "saturated-like" chain structure, which can influence the local electronic environment.[6]

  • Allylic Protons: The chemical shift of the allylic protons (~2.0 ppm) is also sensitive to the double bond geometry, though the difference may be more subtle than for the olefinic protons.

2. PDPC (Unsaturated) vs. DPPC (Saturated): The Signature of Unsaturation

Comparing PDPC to its fully saturated analogue, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), highlights the clear markers for unsaturation.

  • Absence of Olefinic Signals: The DPPC spectrum completely lacks signals in the olefinic region (~5.3-5.4 ppm).[7][8] This provides an unambiguous confirmation of full saturation.

  • Absence of Allylic Signals: Similarly, the characteristic allylic proton signals around ~2.0 ppm are absent in the DPPC spectrum.

  • Methylene Chain Signal: The large, broad signal from the methylene (-(CH₂)n-) protons is significantly more prominent in DPPC relative to other signals, reflecting the higher proportion of saturated CH₂ groups.

Table 2: Comparative ¹H NMR Chemical Shifts (Key Protons, ppm)

Proton GroupPDPC (18:1t) DOPC (18:1c) DPPC (16:0)
Olefinic (-CH=CH-)~5.3-5.4 ~5.34 [4]Absent
Allylic (-CH₂-CH=)~2.0~2.02[4]Absent
Terminal Methyl (-CH₃)~0.88~0.88~0.88
Choline Methyls (-N⁺(CH₃)₃)~3.4~3.4~3.4
Glycerol sn-2 (-CH-)~5.2~5.2~5.2

This comparative data underscores how ¹H NMR can be used as a fingerprinting technique to rapidly distinguish between phospholipids with different acyl chain characteristics.

Experimental Protocol and Workflow

Achieving high-quality, reproducible ¹H NMR spectra for phospholipids requires meticulous sample preparation and a standardized workflow.

Workflow for Phospholipid ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Lipid (5-10 mg) B 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C 3. Add Internal Standard (e.g., TMS) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, & Shim E->F G 7. Acquire ¹H Spectrum (Set parameters: ns, d1) F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Calibrate Spectrum (TMS at 0 ppm) I->J K 11. Integrate Peaks J->K L 12. Assign Resonances & Compare Spectra K->L

Caption: Standardized workflow for phospholipid ¹H NMR.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a homogeneous, clear solution suitable for high-resolution NMR.
  • Protocol:
  • Accurately weigh 5-10 mg of the phospholipid (e.g., PDPC) directly into a clean, dry vial.
  • Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for good lipid solubility. For studies in aqueous environments, solvent systems like CDCl₃/CD₃OD mixtures may be used.[5]
  • Vortex the sample gently until the lipid is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Objective: To acquire a high signal-to-noise spectrum with good resolution.
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal peak dispersion.
  • Key Parameters:
  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
  • Number of Scans (ns): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 3-5 seconds between scans is crucial to allow for full spin-lattice relaxation, ensuring the resulting peak integrals are quantitative.[9]

3. Data Processing and Analysis:

  • Objective: To convert the raw data (Free Induction Decay) into an interpretable spectrum and extract meaningful information.
  • Software: Standard NMR processing software (e.g., Mnova, TopSpin, ACD/Labs).
  • Procedure:
  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.
  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
  • Integration: The area under each peak is calculated. For phospholipids, the integral of the terminal methyl groups (~0.88 ppm), which represents 6 protons, can often be used as a reference to determine the relative number of protons for other signals.[9]
  • Peak Assignment: Resonances are assigned to their corresponding protons based on established chemical shift ranges, multiplicity, and comparison with reference spectra and literature data.
Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The presence and correct integration of characteristic signals serve as an internal quality control. For instance, the singlet from the nine protons of the choline methyl groups should integrate to 1.5 times the value of the six protons from the two terminal methyl groups of the acyl chains. Any significant deviation could indicate impurities or sample degradation. Furthermore, comparison against well-characterized standards like DPPC or DOPC provides a robust validation of peak assignments and instrument performance.

This guide provides a foundational framework for the ¹H NMR analysis of PDPC and related phospholipids. By understanding the principles of spectral assignment and employing a comparative methodology, researchers can effectively leverage ¹H NMR to elucidate the detailed structural features that govern the function of these vital biological molecules.

References

  • Analysis of phospholipid molecular species in brain by (31)P NMR spectroscopy. PubMed, 15 Aug. 2000, [Link].

  • Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. ACS Publications, 18 Jan. 2019, [Link].

  • 1H and 13C NMR Chemical Shifts of Methacrylate Molecules Associated with DMPC and/or DPPC Liposomes. Taylor & Francis Online, 9 Dec. 2008, [Link].

  • 1 H-NMR spectra of DPPC/MDP (2:1) liposomes at pH 7.0 at 25 °C... ResearchGate, [Link].

  • NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online, 24 Mar. 2025, [Link].

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC, 5 Oct. 2017, [Link].

  • Simple and Rapid Quantification of Phospholipids for Supramolecular Membrane Transport Assays. The Royal Society of Chemistry, [Link].

  • 1H NMR spectra of the DPPC liposomes... ResearchGate, [Link].

  • Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties. ResearchGate, [Link].

  • Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. PMC, [Link].

  • 1H NMR-based protocols for the analysis of serum lipids. CORE, [Link].

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI, 5 Oct. 2017, [Link].

Sources

Comparative Guide: Differential Scanning Calorimetry (DSC) of Dipalmitelaidoyl PC Phase Transitions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (DPElPC) , a trans-monounsaturated phospholipid. While often overshadowed by its saturated (DPPC) or cis-unsaturated (DOPC) counterparts, DPElPC offers a unique biophysical profile critical for understanding membrane rigidity without the full crystallization of saturated lipids.

The core value of DPElPC lies in its trans-geometry , which allows for tighter acyl chain packing than cis-isomers but retains a lower phase transition temperature (


) than saturated chains. This guide objectively compares DPElPC against its direct structural analogs using Differential Scanning Calorimetry (DSC) data to assist in lipid selection for liposomal formulation and membrane biophysics studies.

Part 1: The Biophysical Context

Why Dipalmitelaidoyl PC (16:1 Trans)?

Lipid selection is a balancing act between membrane stability (retention of payload) and fluidity (fusion/release).

  • Cis-lipids (e.g., Dipalmitoleoyl PC): The cis double bond creates a permanent "kink" (

    
     bend) in the hydrocarbon chain, preventing tight packing and resulting in very low 
    
    
    
    .
  • Saturated lipids (e.g., DPPC): The straight chains pack into a rigid gel phase with a high

    
    .
    
  • Trans-lipids (DPElPC): The trans double bond maintains a linear geometry similar to saturated lipids but introduces a localized electronic and steric disruption. This results in an "intermediate" state—more ordered than cis, but less crystalline than saturated.

Molecular Logic Flow

The following diagram illustrates the causal relationship between molecular geometry and the thermodynamic parameters measured by DSC.

LipidPacking cluster_0 Cis-Isomer (Kinked) cluster_1 Trans-Isomer (Linear) Geometry Acyl Chain Geometry Packing Intermolecular Packing Density Geometry->Packing Determines steric hindrance VdW Van der Waals Interactions Packing->VdW Proximity increases forces Energy Thermal Energy Required to Melt (Enthalpy) VdW->Energy Stronger forces = More energy needed Tm Phase Transition Temperature (Tm) Energy->Tm Direct Correlation Cis 16:1 Cis (Large Void Volume) Cis->Packing Disrupts Trans 16:1 Trans (Pseudo-Linear) Trans->Packing Promotes

Figure 1: Causal pathway linking lipid geometry to DSC measurable outputs.

Part 2: Comparative Performance Analysis

The following data compares Dipalmitelaidoyl PC (16:1 Trans) against its direct saturated analog (DPPC ) and its cis-isomer (Dipalmitoleoyl PC ).

Table 1: Thermodynamic Parameters of 16-Carbon PC Analogs
ParameterDipalmitelaidoyl PC (Subject)Dipalmitoleoyl PC (Alternative 1)DPPC (Alternative 2)
Common Name 16:1 Trans PC16:1 Cis PC16:0 PC
Geometry Trans-9 (Linear-like)Cis-9 (Kinked)Saturated (Linear)

(Main Transition)
-4°C to -5°C -36°C 41°C

(Enthalpy)
~ 5–6 kcal/mol~ 4–5 kcal/mol8.7 kcal/mol
Membrane State (25°C) Fluid (Liquid Crystalline)Fluid (Liquid Crystalline)Gel (Ordered)
Packing Density IntermediateLow (Loose)High (Tight)
Key Insights
  • The "Trans Effect": Replacing the cis bond with a trans bond raises the

    
     by approximately 32°C  (-36°C to -4°C). This confirms that trans-lipids pack significantly tighter than cis-lipids, mimicking saturated lipids to a degree [1].
    
  • The Saturation Gap: Despite the linear shape, the presence of the trans double bond still lowers the

    
     by ~45°C  compared to the fully saturated DPPC (41°C). The double bond prevents the "perfect" interdigitation of chains seen in DPPC [2].
    
  • Formulation Implication: DPElPC is fluid at body temperature (37°C) and room temperature, unlike DPPC. It provides a way to create fluid membranes that are less permeable/leaky than those made of standard cis-lipids.

Part 3: Experimental Protocol (DSC)

To replicate these results, a precise thermal history and preparation protocol are required. The following workflow ensures the elimination of "metastable" phases often seen in trans-lipids.

Reagents
  • Lipid: 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine (>99% purity, Avanti Polar Lipids or equivalent).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

  • Instrument: Nano-DSC (TA Instruments or Malvern MicroCal).

Workflow Diagram

DSCProtocol Prep 1. Film Formation (Chloroform Evap) Vac 2. Vacuum Desiccation (Overnight, remove solvent) Prep->Vac Hydrate 3. Hydration (Buffer > Tm, e.g., 25°C) Vac->Hydrate Cycle 4. Thermal Cycling (Heat/Cool x3 to anneal) Hydrate->Cycle Degas 5. Degassing (Critical for DSC baseline) Cycle->Degas Scan 6. DSC Scan (-15°C to 60°C @ 1°C/min) Degas->Scan

Figure 2: Preparation and scanning workflow for accurate lipid phase transition measurement.[1][2][3][4]

Detailed Methodology
  • Film Preparation: Dissolve 1-2 mg of DPElPC in chloroform. Evaporate under a nitrogen stream to form a thin film.

  • Lyophilization: Place the film under high vacuum (<10 mTorr) for at least 4 hours to remove trace solvent, which can artificially depress

    
    .
    
  • Hydration: Hydrate with degassed buffer to a final concentration of 1 mg/mL. Crucial: Hydrate at a temperature above the expected transition (room temperature is sufficient for DPElPC as

    
    ).
    
  • Sizing (Optional but Recommended): Extrude through 100 nm polycarbonate filters if unilamellar vesicles (LUVs) are desired. For MLVs (Multilamellar Vesicles), vortexing is sufficient.[5] Note: MLVs generally yield sharper DSC peaks than LUVs.

  • Reference Matching: Fill the reference cell with the exact same buffer used for hydration (same lot).

  • Scan Parameters:

    • Equilibration: 10 minutes at -15°C.

    • Scan Rate: 1°C/min (faster rates like 60°C/hr can broaden peaks; 1°C/min is standard for equilibrium approximation).

    • Range: -15°C to +30°C.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Thermogram

When analyzing the DSC trace for DPElPC, look for:

  • Endothermic Peak: An upward (or downward, depending on instrument convention) peak representing the heat absorption required to melt the hydrocarbon chains.

  • Peak Center (

    
    ):  Should align near -4°C .
    
  • Peak Width (

    
    ):  Indicates cooperativity. A sharp peak implies high cooperativity (pure system). A broad peak suggests impurities, solvent contamination, or oxidation.
    
Common Pitfalls
  • Broad/Shifted Peaks: Trans-lipids are susceptible to oxidation if not stored properly (-20°C under Argon). Oxidation introduces "impurities" (peroxides) that broaden the transition and lower

    
    .
    
  • Missing Peak: Since the

    
     is below 0°C, ensure your DSC is equipped with a cooling system (e.g., Peltier or cooling bath) capable of reaching -20°C. Standard setups starting at 10°C will miss the transition entirely.
    
  • Hysteresis: If the heating scan

    
     differs significantly from the cooling scan 
    
    
    
    , the system may not be in equilibrium. Reduce the scan rate to 0.5°C/min.

References

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures of Phospholipids. Retrieved from [Link]

    • Source of Tm data for 16:1 Trans (-4°C) vs 16:1 Cis (-36°C).
  • Lewis, R. N., et al. (1987). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing cis-monounsaturated acyl chains. Biochemistry.[6]

    • Foundational text on the impact of double bond position and geometry on DSC thermograms.
  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[5][7][8] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

    • Comprehensive review of PC phase behavior, confirming the "trans effect" on packing density.
  • Pan, J., et al. (2012). Molecular structures of fluid phase phosphatidylcholines with unsaturated acyl chains. Biophysical Journal.[7][9]

    • Provides structural data explaining why trans-lipids pack more tightly than cis-lipids.

Sources

Section 1: Detector Selection – The Fallacy of UV and the CAD vs. ELSD Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of 1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine Purity: A Comparative HPLC Guide

Introduction 1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine (frequently denoted as 16:1 Δ9-Trans PC) is a specialized synthetic phospholipid utilized as a neutral or helper lipid in liposomal formulations, cell proliferation studies, and lipid nanoparticles (LNPs)[1]. Because it features two 16-carbon fatty acid chains, each containing a trans double bond at the 9th position, validating its purity presents a unique analytical challenge.

During synthesis or degradation, this molecule can be contaminated with lysophosphatidylcholines (LPC), free fatty acids, or its geometric cis-isomer (1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine). Because phospholipids lack strong UV chromophores and geometric isomers possess identical molecular weights, traditional HPLC-UV or direct-infusion Mass Spectrometry (MS) methods are insufficient[2]. This guide objectively compares alternative HPLC methodologies and establishes a self-validating protocol for rigorous purity analysis.

As an application scientist, I frequently observe laboratories defaulting to low-wavelength UV detection (e.g., 205 nm) for lipid analysis. This is a critical methodological error. At 205 nm, the absorption of isolated double bonds is exceptionally weak. More importantly, the complex mobile phase gradients required to resolve lipid mixtures cause severe baseline drift in UV chromatograms, completely masking low-level impurities.

To achieve quantitative purity analysis, the industry standard relies on aerosol-based universal detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD)[3].

The Mechanistic Difference:

  • ELSD relies on light scattering from residual particles after mobile phase evaporation. Because the scattering cross-section is highly dependent on particle size, ELSD yields a non-linear (sigmoidal) response, leading to poor sensitivity for low-abundance impurities[4].

  • CAD , conversely, transfers a constant electrical charge to the dried particles via a corona discharge. The charge measured by an electrometer is directly proportional to the mass of the analyte, rendering it independent of the molecule's optical properties[4].

Comparative Performance Data: Studies comparing ELSD and CAD for phospholipid analysis demonstrate that CAD consistently outperforms ELSD in sensitivity, linearity, and accuracy[3],[4].

Analytical ParameterHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Absorbance (Chromophore dependent)Light Scattering (Particle size dependent)Electrical Charge (Mass proportional)
Limit of Detection (LOD) > 1000 ng (High baseline noise)71 – 1195 ng15 – 249 ng
Linear Dynamic Range Narrow / PoorNon-linear (requires log-log math)> 4 Orders of Magnitude
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent
Suitability for Impurities Not RecommendedAdequate for major componentsOptimal for trace impurities (<0.1%)

Section 2: Stationary Phase Dynamics – Resolving the Cis/Trans Dilemma

Validating the purity of 16:1 Trans PC requires baseline resolution from its cis-isomer. The choice of stationary phase dictates the success of this separation.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) separates lipids strictly by their polar headgroups. It is completely blind to acyl chain variations and cannot separate cis/trans isomers[2].

  • C18 Reversed-Phase separates based on hydrophobicity. While it resolves lipids by chain length, the subtle spatial difference between a kinked cis-double bond and a linear trans-double bond often results in co-elution on standard C18 phases.

  • C30 Reversed-Phase (Triacontyl) is the definitive choice. The long, rigid alkyl chains of a C30 phase provide exceptional shape selectivity[5]. The linear trans-chains of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine can interpenetrate the highly ordered C30 stationary phase more deeply than the sterically hindered, kinked cis-chains, resulting in baseline resolution[2].

G Start Identify Target Lipid Impurity Headgroup Headgroup Variants (e.g., LPC vs PC) Start->Headgroup Acyl Acyl Chain Variants (Chain Length) Start->Acyl Isomer Geometric Isomers (Cis vs. Trans) Start->Isomer HILIC HILIC / Normal Phase (Class Separation) Headgroup->HILIC C18 C18 Reversed-Phase (Hydrophobicity) Acyl->C18 C30 C30 Reversed-Phase (Shape Selectivity) Isomer->C30 High Resolution

Logical decision tree for selecting HPLC stationary phases for lipid impurities.

Section 3: Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following RP-HPLC-CAD methodology is designed as a self-validating system for the purity assessment of 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine.

Workflow Prep 1. Sample Preparation (Dissolve in CHCl3/MeOH) Inject 2. HPLC Injection (Core-Shell C30 Column) Prep->Inject Nebulize 3. Nebulization & Desolvation (N2 Gas) Inject->Nebulize Charge 4. Corona Discharge (Particle Charging) Nebulize->Charge Detect 5. Electrometer (Mass-Proportional Signal) Charge->Detect

Step-by-step experimental workflow for HPLC-CAD analysis of phospholipids.

Step 1: Reagent and Sample Preparation

  • Prepare the diluent: Chloroform/Methanol (2:1, v/v). Expert Insight: Ensure all solvents are strictly LC-MS grade to prevent high background noise in the CAD electrometer.

  • Dissolve the 16:1 Trans PC sample to a final concentration of 1.0 mg/mL.

  • Prepare a System Suitability Test (SST) mixture containing 0.5 mg/mL 16:1 Trans PC and 0.05 mg/mL 16:1 Cis PC (1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine).

Step 2: Chromatographic Conditions

  • Column: Core-shell C30 column (e.g., 2.6 µm, 150 mm × 2.1 mm). Expert Insight: Core-shell particles minimize longitudinal diffusion, yielding sharper peaks and higher theoretical plates, which is critical for resolving geometric isomers[5].

  • Column Temperature: 15 °C. Expert Insight: Do not exceed 20 °C. Lower temperatures decrease the mobility of the C30 alkyl chains, locking the stationary phase into a highly ordered state that maximizes the shape selectivity required to differentiate trans and cis geometries[5].

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.05743
14.03070
21.0199
24.0199
24.17030
31.07030 (Re-equilibration)

Step 4: CAD Detector Settings

  • Evaporator Temperature: 35 °C (Optimized to evaporate semi-volatile mobile phases efficiently while preventing the thermal degradation of labile lipids)[6].

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 5: System Suitability and Self-Validation Criteria Before analyzing the unknown sample, the system must validate its own resolving power using the SST mixture:

  • Resolution (

    
    ):  The critical pair (cis-isomer and trans-isomer) must demonstrate baseline resolution (
    
    
    
    ).
  • Signal-to-Noise (S/N): The S/N ratio for the 0.05 mg/mL cis-isomer peak must be

    
     50, confirming the CAD's sensitivity for trace impurities.
    
  • Precision: Six replicate injections of the SST must yield a Relative Standard Deviation (RSD) of

    
     2.0% for the main peak area.
    

By combining the shape selectivity of a C30 stationary phase with the mass-proportional sensitivity of CAD, this protocol guarantees an objective, high-fidelity purity profile for 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine, far surpassing legacy UV or ELSD methodologies.

References[5] Title: Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. Source: NIH / PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4062331/[1] Title: 16:1 (DELTA 9-TRANS) PC | 850359P-25MG. Source: Scientific Laboratory Supplies / Avanti Polar Lipids. URL: https://scientificlabs.ie/product/850359P-25MG[2] Title: Separation of Cis-Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection. Source: ResearchGate. URL: https://www.researchgate.net/publication/356165509_Analysis_of_Verteporfin_Liposomal_Formulations_for_Phospholipids_and_Phospholipid_Degradation_Products_by_Liquid_Chromatography-Mass_Spectrometry_LC-MS[3] Title: Aerosol based detectors for the investigation of phospholipid hydrolysis in a pharmaceutical suspension. Source: Journal of Pharmaceutical and Biomedical Analysis / Ovid. URL: https://doi.org/10.1016/j.jpba.2010.03.024[4] Title: Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. Source: ResearchGate. URL: https://www.researchgate.net/publication/24430489_Comparison_between_charged_aerosol_detection_and_light_scattering_detection_for_the_analysis_of_Leishmania_membrane_phospholipids[6] Title: A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Source: NIH / PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389920/

Sources

Safety Operating Guide

1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine (DPElPC): Laboratory Disposal & Handling Guide

[1]

Executive Summary & Operational Context

1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine (DPElPC) is a synthetic phospholipid containing trans-monounsaturated fatty acid chains (16:1 trans-9).[1] Unlike its natural cis-isomers, DPElPC forms gel-phase membranes with higher transition temperatures, making it a critical tool for studying membrane rigidity and phase behavior.[1]

The Core Safety Paradox: While pure DPElPC is biologically benign and non-toxic (GHS Unclassified), it is rarely disposed of in its pure form. In 95% of research workflows, it is dissolved in Chloroform or Methanol during thin-film hydration.[1] Therefore, disposal protocols are dictated by the solvent system, not the lipid itself. [1]

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and local EHS regulations.

Material Safety Profile (Risk Assessment)

Before initiating disposal, verify the state of the material against this hazard matrix.

Material StatePrimary HazardRegulatory ClassificationRecommended Action
Pure Powder (Lyophilized) Low / NoneNon-Hazardous ChemicalSolid Chemical Waste
Organic Solution (Chloroform) Carcinogen / Volatile Hazardous (Halogenated)Stream A (Red Tag)
Organic Solution (Methanol) Flammable Hazardous (Ignitable)Stream B (Yellow Tag)
Aqueous Suspension (Liposomes) Biological (Context dependent)Non-Hazardous / BiohazardStream C (Bleach/Autoclave)

Scientific Insight: DPElPC is a zwitterionic lipid. In aqueous buffers (PBS/HEPES), it is neutral. However, if used as a carrier for cytotoxic drugs (e.g., Doxorubicin) or viral vectors, the waste inherits the toxicity of the payload.

Decision Logic: Disposal Workflow

The following decision tree illustrates the logic for segregating DPElPC waste streams. This segregation is critical: mixing halogenated (Chloroform) and non-halogenated (Methanol) waste significantly increases disposal costs and safety risks during incineration.

DPElPC_DisposalStartIdentify DPElPC Waste StateIsSolvatedIs it dissolved inOrganic Solvent?Start->IsSolvatedIsBioIs it in Aqueous Buffer(Liposomes)?IsSolvated->IsBioNo (Powder/Aqueous)CheckHalogenCheck Solvent Type:Contains Chloroform/DCM?IsSolvated->CheckHalogenYesCheckPayloadContains Viral/CytotoxicPayload?IsBio->CheckPayloadYesStreamESTREAM E:Solid Chemical Waste(Expired Powder)IsBio->StreamENo (Dry Powder)StreamASTREAM A:Halogenated Waste(RCRA Code F002)CheckHalogen->StreamAYes (Chloroform)StreamBSTREAM B:Non-Halogenated/Flammable(RCRA Code F003)CheckHalogen->StreamBNo (Methanol/Ethanol)StreamCSTREAM C:Biohazardous Waste(Autoclave/Incinerate)CheckPayload->StreamCYesStreamDSTREAM D:Drain Disposal(Only if pH 6-8 & Non-Toxic)CheckPayload->StreamDNo (Pure Lipid only)

Figure 1: Decision matrix for segregating phospholipid waste based on solvent and biological payload.

Detailed Disposal Protocols

Scenario A: The "Thin Film" Waste (Chloroform/Methanol)

Context: You have just finished rotary evaporation or have excess lipid stock in chloroform.

The Protocol:

  • Segregation: Do NOT pour Chloroform-containing lipids into the general organic waste container if you separate halogenated waste.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid standard polystyrene, which chloroform can dissolve.[1]

  • Labeling:

    • Primary Constituent: Chloroform (>90%).

    • Secondary Constituent: DPElPC (<1%).

    • Hazard Checkbox: Toxic (Chloroform), Carcinogen .

  • RCRA Coding: This mixture falls under F002 (Spent halogenated solvents).

Scenario B: Aqueous Liposome Waste (Extrusion/Sonication)

Context: You have residual liposome suspension in PBS or HEPES buffer after sizing.

The Protocol:

  • Payload Verification:

    • If Empty Liposomes: The lipid is biodegradable. Small volumes (<50mL) of pure DPElPC liposomes are generally drain-safe (check local institutional policy), but the best practice is Solidification .[1]

    • If Drug-Loaded:[1] Dispose as Cytotoxic Waste (Blue Bin/Incineration).

  • Solidification (Best Practice):

    • Add absorbent material (vermiculite or dedicated waste polymer) to the liquid.

    • Seal in a bag.

    • Dispose of as solid chemical waste.

    • Why? This prevents "phantom" chemical alarms in municipal water treatment and tracks lab inventory usage.

Scenario C: Expired/Degraded Powder

Context: A vial of DPElPC has oxidized (turned yellow) or absorbed moisture.

The Protocol:

  • Do Not Trash: Never throw chemical vials in the regular trash, even if non-toxic. It creates panic if found by custodial staff.

  • Deface Label: Mark "EXPIRED - FOR DISPOSAL" on the vial.

  • Inventory Removal: Log the container out of your LIMS (Laboratory Information Management System) to maintain accurate inventory.

  • Disposal: Place the entire capped vial into the Solid Chemical Waste drum.

Regulatory Compliance & Validation

To ensure your lab remains compliant, cross-reference your procedure with these federal standards.

RCRA Waste Codes (USA)
  • Pure DPElPC: Not P-listed or U-listed.[1] It does not carry a specific EPA waste code.

  • Chloroform Mixtures: U044 (Chloroform) or F002 (Spent Solvents).

  • Methanol Mixtures: U154 (Methanol) or F003 (Ignitable Solvents).

Self-Validation Checklist (The "Trust" Step)

Before sealing any waste container, ask:

References

  • Cayman Chemical. (2025). Safety Data Sheet: 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC). Link(Note: DPElPC is the trans-isomer of DPPC; MSDS data for physical handling is functionally identical).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Lists. Link

  • Avanti Polar Lipids. (2024). Lipid Storage and Handling Guidelines. Link

  • Case Western Reserve University EHS. (2024). RCRA Hazardous Waste Management Requirements. Link

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.